N-Feruloyloctopamine
Description
N-trans-Feruloyloctopamine is a natural product found in Capnoides sempervirens and Allium sativum with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-44-0 | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Feruloyloctopamine: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine is a naturally occurring phenolic amide that has garnered significant interest in the scientific community for its potential therapeutic properties. As an antioxidant, it demonstrates promising anti-tumor activities, particularly in the context of hepatocellular carcinoma. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is structurally characterized by a ferulic acid moiety linked to an octopamine backbone via an amide bond. The molecule exists as cis and trans isomers, with the trans isomer being more commonly studied. Furthermore, the presence of a chiral center in the octopamine portion gives rise to (R)- and (S)-enantiomers.
Table 1: Chemical Identifiers for this compound Isomers
| Isomer | IUPAC Name | SMILES | InChI | Molecular Formula | Molecular Weight ( g/mol ) |
| N-trans-Feruloyloctopamine | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1] | COC1=C(O)C=C(\C=C\C(=O)NCC(O)C2=CC=C(O)C=C2)C=C1[1] | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+[1] | C₁₈H₁₉NO₅ | 329.35 |
| (R)-N-trans-Feruloyloctopamine | (E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | COC1=C(O)C=C(\C=C\C(=O)NC--INVALID-LINK--C2=CC=C(O)C=C2)C=C1 | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 | C₁₈H₁₉NO₅ | 329.35 |
| N-cis-Feruloyloctopamine | (Z)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[2] | COC1=C(O)C=C(\C=C/C(=O)NCC(O)C2=CC=C(O)C=C2)C=C1[2] | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3-[2] | C₁₈H₁₉NO₅ | 329.35 |
Biological Activity
N-trans-Feruloyloctopamine has demonstrated significant anti-proliferative and anti-invasive effects on hepatocellular carcinoma (HCC) cell lines.[3][4]
Table 2: In Vitro Bioactivity of N-trans-Feruloyloctopamine
| Cell Line | Assay | Endpoint | Value | Exposure Time | Reference |
| Huh7 | Cell Viability (CCK-8) | IC₅₀ | 1.99 mM | 48 hours | [4] |
| HCCLM3 | Cell Viability (CCK-8) | IC₅₀ | 2.27 mM | 48 hours | [4] |
Signaling Pathway Modulation
The anti-tumor effects of N-trans-Feruloyloctopamine are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. Specifically, it has been shown to inhibit the PI3K/Akt and p38 MAPK pathways, and to reverse the Epithelial-to-Mesenchymal Transition (EMT).[3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. N-trans-Feruloyloctopamine has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals in cancer cells.[3]
Caption: Inhibition of Akt phosphorylation by this compound.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and can also play a role in cancer progression. N-trans-Feruloyloctopamine has been shown to reduce the phosphorylation of p38 MAPK, suggesting its role in mitigating stress-induced signaling that can promote tumor invasion.[3]
Caption: Inhibition of p38 MAPK phosphorylation by this compound.
Epithelial-to-Mesenchymal Transition (EMT) Pathway
EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, a hallmark of cancer metastasis. N-trans-Feruloyloctopamine has been found to reverse EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal transcription factor Slug.[3]
Caption: this compound reverses EMT by modulating key markers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for the synthesis of this compound and for key biological assays.
Synthesis of N-trans-Feruloyloctopamine
Materials:
-
Octopamine hydrochloride
-
Ferulic acid
-
Triethylamine
-
Immobilized Lipase (e.g., Lipozyme TL IM)
-
Molecular sieves
-
Acetonitrile
-
Ethyl acetate
-
5% HCl solution
-
5% NaHCO₃ solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve octopamine hydrochloride in acetonitrile.
-
Add triethylamine to the mixture to liberate the free base of octopamine. Stir for 30 minutes at room temperature.
-
Add ferulic acid to the reaction mixture, followed by the immobilized lipase and molecular sieves.
-
Seal the vessel and incubate with shaking at an optimized temperature (e.g., 43°C) for an extended period (e.g., 52 hours).
-
After the reaction, filter the mixture to recover the immobilized enzyme.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in water and perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% HCl and 5% NaHCO₃ solutions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The crude product can be further purified by column chromatography.
Cell Viability Assay (CCK-8)
Materials:
-
Huh7 or HCCLM3 cells
-
DMEM medium supplemented with 10% FBS
-
N-trans-Feruloyloctopamine stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of N-trans-Feruloyloctopamine in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software.
Transwell Matrigel Invasion Assay
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Receptor Binding and Pharmacokinetics
To date, specific quantitative data on the receptor binding affinities and pharmacokinetic parameters of this compound are not extensively reported in publicly available literature. Further research is required to elucidate its direct molecular targets and its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Conclusion
This compound is a promising natural product with well-documented anti-cancer properties in preclinical models of hepatocellular carcinoma. Its mechanism of action involves the modulation of key signaling pathways that are crucial for tumor progression. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and exploring its therapeutic potential. Further investigations into its specific molecular targets and in vivo pharmacokinetics are warranted to facilitate its translation into clinical applications.
References
- 1. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to N-Feruloyloctopamine in Plants: Natural Sources, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine is a naturally occurring phenolic amide found in a variety of plant species. As a member of the hydroxycinnamic acid amide (HCAA) family, it is synthesized through the conjugation of ferulic acid, a derivative of phenylalanine, and octopamine, a biogenic amine. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its presence and concentration in plants are influenced by genetic factors, developmental stages, and environmental stressors, highlighting its role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its analysis, and an exploration of its biosynthetic and potential signaling pathways in plants.
Natural Sources and Quantitative Data
This compound has been identified in a range of plant species across different families. The concentration of this bioactive compound can vary significantly depending on the plant part, cultivar, and growing conditions. The following table summarizes the known plant sources and, where available, the quantitative data for this compound.
| Plant Family | Species | Plant Part(s) | Concentration of this compound |
| Amaranthaceae | Salsola collina | Whole plant | Presence confirmed[1] |
| Salsola tetrandra | Aerial parts | Presence confirmed[1] | |
| Solanaceae | Solanum lyratum | Not specified | Presence confirmed[2] |
| Capsicum annuum (Bell Pepper) | Fruit | Present, with higher levels in yellow and red varieties[3] | |
| Amaryllidaceae | Allium sativum (Garlic) | Skin/Peel | Identified as a major antioxidant constituent[4] |
| Nyctaginaceae | Pisonia aculeata | Not specified | Presence confirmed |
| Phyllanthaceae | Antidesma pentandrum var. barbatum | Not specified | Presence confirmed |
| Papaveraceae | Capnoides sempervirens | Not specified | Presence confirmed |
| Solanaceae | Lycium chinense | Not specified | Presence confirmed |
| Cannabaceae | Cannabis sativa | Seeds, Roots, Leaves, Resin | Presence confirmed[3] |
Note: Quantitative data for this compound is still limited in publicly available literature. Much of the quantitative work has focused on the related compound, N-feruloyltyramine.
Experimental Protocols
Accurate extraction, isolation, and quantification of this compound are crucial for research and drug development. The following protocols provide a framework for these procedures, which can be optimized based on the specific plant matrix and available instrumentation.
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of phenolic amides from plant tissues.
Materials:
-
Dried and powdered plant material
-
80% Methanol (MeOH)
-
Conical tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.[3]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]
-
Centrifuge at 4000 rpm for 15 minutes.[3]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining plant pellet at least two more times to ensure exhaustive extraction.
-
Pool all the collected supernatants.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a robust technique for isolating pure this compound from a crude extract.
Materials:
-
Crude plant extract
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic acid (optional, for mobile phase modification)
-
Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in methanol to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical HPLC system with a C18 column. A common mobile phase consists of a gradient of water (A) and methanol or acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. Monitor the elution at a wavelength where this compound absorbs, typically around 320 nm.
-
Scale-Up to Preparative HPLC: Based on the optimized analytical method, scale up to the preparative system. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the filtered sample onto the preparative HPLC system.
-
Fraction Collection: Collect the eluent in fractions as the peak corresponding to the retention time of this compound is detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated this compound.
Quantification by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound in complex plant matrices.
Materials:
-
Isolated this compound standard
-
Plant extract
-
UHPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Water with 0.1% formic acid (Solvent A)
-
Acetonitrile with 0.1% formic acid (Solvent B)
Procedure:
-
Sample and Standard Preparation: Prepare a stock solution of the purified this compound standard of known concentration. Create a series of calibration standards by diluting the stock solution. Prepare the plant extracts as described in the extraction protocol, followed by appropriate dilution.
-
UHPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution using Solvent A and Solvent B. An example gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for this compound. The precursor ion will be [M+H]⁺.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.[3]
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted plant extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Biosynthetic and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway.[5][6][7][8] This pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce ferulic acid. In a parallel pathway, the amino acid tyrosine is converted to octopamine. The final step involves the condensation of feruloyl-CoA and octopamine, catalyzed by a specific N-acyltransferase.
Key Enzymes in the Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
C3H: p-Coumarate 3-hydroxylase
-
COMT: Caffeic acid O-methyltransferase
-
4CL: 4-Coumarate-CoA ligase
-
TDC: Tyrosine decarboxylase
-
TβH: Tyramine β-hydroxylase
Potential Signaling Pathways in Plant Defense
While the direct signaling pathway of this compound in plants is not fully elucidated, its accumulation in response to stress suggests a role in plant defense. It is hypothesized that this compound could act as a signaling molecule or contribute to the physical reinforcement of cell walls at the site of pathogen attack or wounding. The signaling action could potentially involve pathways analogous to octopamine signaling in invertebrates or integrate into broader plant defense signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) cascades.
Hypothetical Signaling Cascade:
Upon perception of a stress signal (e.g., pathogen-associated molecular patterns - PAMPs), the biosynthesis of this compound is induced. This compound may then bind to a yet-to-be-identified receptor, initiating a downstream signaling cascade. This could involve the activation of MAPK pathways, leading to the expression of defense-related genes and the production of other defense compounds.
Conclusion
This compound is a promising bioactive compound with a widespread distribution in the plant kingdom. This guide provides a foundational understanding of its natural sources, detailed protocols for its analysis, and insights into its biosynthesis and potential roles in plant biology. Further research is warranted to fully elucidate its quantitative distribution across a broader range of plant species, refine and validate analytical methodologies, and unravel the specific molecular mechanisms underlying its signaling functions in plants. Such knowledge will be invaluable for its potential applications in agriculture, pharmacology, and drug development.
References
- 1. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS profiling and antioxidant, antifungal, and anticancer potentials of Tunisian Allium sativum L. extracts | PLOS One [journals.plos.org]
- 5. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyramine N-feruloyltransferase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biosynthesis of N-Feruloyloctopamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of N-Feruloyloctopamine, a significant plant secondary metabolite. The document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of the metabolic processes involved.
Introduction to this compound
This compound is a member of the hydroxycinnamic acid amide (HCAA) class of specialized metabolites found throughout the plant kingdom. These molecules are formed through the conjugation of a hydroxycinnamic acid (in this case, ferulic acid) with a biogenic amine (octopamine). HCAAs, including this compound, play crucial roles in plant development and defense mechanisms, such as cell wall reinforcement and response to pathogens.[1][2][3] Their antioxidant and other bioactive properties have also made them subjects of interest for pharmaceutical and nutraceutical research.[4] Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing the production of this valuable compound.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the Phenylpropanoid Pathway, which yields feruloyl-CoA, and the tyrosine-derived pathway, which produces octopamine. The final step involves the condensation of these two precursors, catalyzed by a specific transferase enzyme.
Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA
The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce ferulic acid. This acid is then activated to its coenzyme A (CoA) thioester, feruloyl-CoA.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-Cinnamic acid.
-
trans-Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) to produce p-Coumaric acid.
-
p-Coumaric acid undergoes further hydroxylation by p-Coumarate 3-Hydroxylase (C3H) to yield Caffeic acid.
-
The 3-hydroxyl group of Caffeic acid is methylated by Caffeic acid O-Methyltransferase (COMT) to form Ferulic acid.
-
Finally, Ferulic acid is activated by 4-Coumarate:CoA Ligase (4CL) , which ligates it to Coenzyme A, forming the high-energy thioester Feruloyl-CoA .
Tyrosine-Derived Pathway: Synthesis of Octopamine
In a parallel pathway, the amino acid L-tyrosine is converted to octopamine.
-
L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to produce Tyramine.
-
Tyramine is then hydroxylated on its β-carbon by Tyramine β-Hydroxylase (TβH) to form Octopamine .
Final Condensation Step
The final and committing step in the biosynthesis is the amide bond formation between the two precursors.
-
Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) catalyzes the condensation of Feruloyl-CoA and Octopamine to produce This compound , releasing Coenzyme A. Studies have shown that THT enzymes exhibit broad substrate specificity, accepting various hydroxycinnamoyl-CoAs as acyl donors and amines like tyramine and octopamine as acyl acceptors.[1][3][5][6][7]
Quantitative Data: Enzyme Kinetics
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for key enzymes in the pathway. It is important to note that these values can vary depending on the source organism and experimental conditions.
Table 1: Phenylpropanoid Pathway Enzymes
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ | Source Organism |
| 4CL | Ferulic acid | ~100 | - | Populus trichocarpa x P. deltoides |
| Ferulic acid | 199 | - | Arabidopsis thaliana[8] | |
| p-Coumaric acid | ~80 | - | Populus trichocarpa x P. deltoides[9] | |
| PAL | L-Phenylalanine | 35 - 1600 | - | Various Plants[10] |
Table 2: Tyrosine-Derived Pathway Enzymes
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM min⁻¹) | Source Organism |
| TYDC | L-Tyrosine | 249.7 | 6.424 | Rehmannia glutinosa[11] |
| TβH | Tyramine | 161 | - | Drosophila melanogaster[12] |
Table 3: Final Condensation Enzyme - THT
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nkat mg⁻¹) | Source Organism |
| THT | Feruloyl-CoA | 36 | - | Solanum tuberosum (potato)[13] |
| Tyramine | 22 | - | Solanum tuberosum (potato)[13] | |
| Feruloyl-CoA | 155 | 67 | Capsicum annuum (pepper)[14] | |
| Tyramine | 118 | 67 | Capsicum annuum (pepper)[14] |
Experimental Protocols
This section provides generalized methodologies for the study of the this compound biosynthetic pathway. Specific parameters may require optimization based on the plant species and tissue being investigated.
Protocol 1: General Enzyme Extraction from Plant Tissue
This protocol describes a general method for extracting active enzymes involved in secondary metabolism from plant tissues.
-
Harvesting and Storage: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Buffer: Add the powdered tissue to an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone to adsorb phenolics). Use a ratio of approximately 1:3 (g tissue: mL buffer).
-
Clarification: Stir the slurry on ice for 20-30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Desalting (Optional): The resulting supernatant is the crude enzyme extract. If necessary, remove small molecules by passing the extract through a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer (minus PVPP).
-
Protein Quantification: Determine the total protein concentration of the crude extract using a standard method, such as the Bradford assay, for later specific activity calculations.
Protocol 2: THT Enzyme Activity Assay
This protocol outlines a method to measure the activity of Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), the enzyme catalyzing the final step.
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction contains:
-
50-100 µg of crude or partially purified enzyme extract.
-
50 µM Feruloyl-CoA (acyl donor).
-
200 µM Octopamine (acyl acceptor).
-
100 mM Potassium Phosphate Buffer (pH 7.0).
-
-
Initiation and Incubation: Pre-warm the mixture to the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding one of the substrates (e.g., feruloyl-CoA).
-
Incubation: Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.
-
Termination: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or by adding an acid (e.g., 10 µL of 20% HCl).
-
Product Extraction: Vortex the mixture vigorously to extract the this compound product into the organic phase. Centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., 50% methanol) for analysis by HPLC.
Protocol 3: HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying HCAAs.[15]
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Linearly increase the concentration of Solvent B over 20-30 minutes to a high percentage (e.g., 80-90%).
-
Hold for a few minutes before returning to the initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, typically around 310-320 nm.
-
Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve. The identity of the peak can be confirmed by comparing its retention time to the standard and, ideally, by mass spectrometry (LC-MS).
References
- 1. researchgate.net [researchgate.net]
- 2. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and expression of a potato cDNA encoding hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Functional Analysis of the Amine Substrate Specificity Domain of Pepper Tyramine and Serotonin N-Hydroxycinnamoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. validated hplc assay: Topics by Science.gov [science.gov]
The Discovery and Isolation of N-Feruloyloctopamine: A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant and antitumor properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and an examination of its role in key cellular signaling pathways.
Discovery and Natural Occurrence
N-trans-Feruloyloctopamine was first identified as a new natural compound in 1978 by Yoshihara and colleagues from the roots of the eggplant (Solanum melongena)[1][2][3]. This initial discovery laid the groundwork for subsequent research into its distribution in the plant kingdom. Since then, this compound has been isolated from a variety of other plant sources, including:
-
Garlic skin (Allium sativum)[4]
-
Bell peppers (Capsicum annuum)[5]
-
Solanum lyratum
-
Pisonia aculeata
-
Antidesma pentandrum
-
Capnoides sempervirens
-
Lycium chinense
The presence of this compound across different plant families highlights its potential role in plant defense mechanisms and as a valuable compound for phytochemical investigation.
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methods for the isolation of phenolic amides from Solanum species and can be adapted for the extraction of this compound.
Plant Material Preparation
-
Collection and Drying: Collect fresh plant material (e.g., roots of Solanum melongena).
-
Grinding: Thoroughly wash the plant material to remove debris and air-dry until brittle. Grind the dried material into a fine powder.
Solvent Extraction
-
Maceration: Submerge the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with periodic stirring.
-
Filtration and Concentration: Filter the methanolic extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Liquid-Liquid Partitioning
-
Suspension: Suspend the crude methanolic extract in distilled water.
-
Fractionation: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the more polar fractions like ethyl acetate.
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at approximately 320 nm.
-
Purification: Collect the peak corresponding to the retention time of this compound.
-
Structural Elucidation
The purified this compound is then subjected to spectroscopic analysis to confirm its structure.
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₅ |
| Molecular Weight | 329.35 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 164-165 °C |
| Solubility | Soluble in DMSO, methanol |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.42 (d, J=15.7 Hz, 1H), 7.29 (d, J=8.5 Hz, 2H), 7.12 (d, J=1.9 Hz, 1H), 7.00 (dd, J=8.1, 1.9 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.73 (d, J=8.5 Hz, 2H), 6.51 (d, J=15.7 Hz, 1H), 4.75 (dd, J=8.0, 3.8 Hz, 1H), 3.81 (s, 3H), 3.35-3.25 (m, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 165.9, 157.1, 149.2, 148.0, 141.0, 132.3, 127.5, 126.8, 122.0, 115.9, 115.3, 110.8, 71.3, 55.9, 46.1 |
| Mass Spectrometry | ESI-MS m/z: 330.1 [M+H]⁺ |
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant antitumor activity, particularly in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis.
PI3K/Akt and p38 MAPK Signaling Pathways
Research has demonstrated that this compound can inhibit the proliferation and invasion of HCC cells by downregulating the phosphorylation of Akt and p38 MAPK[4].
References
- 1. mdpi.com [mdpi.com]
- 2. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Feruloyloctopamine.
An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of N-Feruloyloctopamine
Introduction
This compound is a naturally occurring phenolic amide found in various plant species, including garlic skin (Allium sativum), Datura arborea, and peppers (Capsicum annuum).[1][2][3] It belongs to the class of hydroxycinnamic acids and their derivatives.[2] This compound has garnered significant interest within the scientific community for its diverse biological activities, most notably its antioxidant and antitumor properties.[1] Structurally, it is formed by the condensation of ferulic acid and octopamine.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on its anticancer effects, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and biological evaluation.
Physical and Chemical Properties
This compound exists as a solid, crystalline powder, typically white to light yellow in color.[3][6][7] It has stereoisomers, including N-trans-Feruloyloctopamine and N-cis-Feruloyloctopamine, with the trans-isomer being more commonly studied.[6][8]
Data Summary
The key physical and chemical properties of N-trans-Feruloyloctopamine are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | [6] |
| Synonyms | N-trans-Feruloyloctopamine, FO | [1][6] |
| CAS Number | 66648-44-0 | [1][3][6] |
| Molecular Formula | C₁₈H₁₉NO₅ | [3][6] |
| Molecular Weight | 329.35 g/mol | [3] |
| Appearance | White to light yellow solid powder | [3][7] |
| Melting Point | 164 - 165 °C | [2][6] |
| Solubility | Soluble in DMSO (≥100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][7] |
| Predicted Water Solubility | 0.048 g/L | [2] |
| Predicted logP | 1.61 - 1.88 | [2] |
| Stability | Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C (protect from light). | [1][7] |
Biological Activity and Signaling Pathways
This compound is recognized primarily as a potent antioxidant.[1] Its major therapeutic potential, however, is being explored in oncology, specifically for hepatocellular carcinoma (HCC).[1][9]
Antitumor Activity
Research has demonstrated that this compound can inhibit the proliferation and invasion of tumor cells and induce apoptosis.[1] In studies involving human hepatocellular carcinoma cell lines Huh7 and HCCLM3, it exhibited significant cytotoxic effects.[1]
| Cell Line | IC₅₀ Value (48h treatment) | Reference(s) |
| Huh7 | 1.99 mM | [1] |
| HCCLM3 | 2.27 mM | [1] |
Core Signaling Pathways
The antitumor effects of this compound are mediated through the modulation of key cellular signaling pathways. It has been shown to inhibit the PI3K/Akt and p38 MAPK pathways and interfere with the Epithelial-Mesenchymal Transition (EMT) process.[1][10]
-
PI3K/Akt Pathway : The compound significantly decreases the phosphorylation of Akt, a key protein in this pro-survival pathway, without affecting upstream or other related kinases like ERK1/2.[1][7]
-
p38 MAPK Pathway : Similar to its effect on Akt, this compound reduces the phosphorylation levels of p38 MAPK, a protein involved in cellular stress response and apoptosis.[1][7]
-
EMT Pathway : It inhibits the expression of Slug, a key EMT-inducing transcription factor, while increasing the level of E-cadherin, an epithelial marker. This suggests a reversal of the EMT phenotype, which is crucial for cancer cell invasion and metastasis.[1][10]
A screening using RNA-Seq in Huh7 cells treated with this compound revealed that it modulates 317 genes, with 188 being upregulated and 129 downregulated.[9] Notably, upregulated genes included those involved in apoptosis such as BBC3, DDIT3, CDKN1A, and NOXA, further elucidating its pro-apoptotic mechanism.[9]
Experimental Protocols
This section details generalized methodologies for the synthesis, purification, and biological evaluation of this compound based on published literature.
Synthesis of N-trans-Feruloyloctopamine
The synthesis is typically achieved via an amidation reaction.[5][11]
Materials:
-
trans-Ferulic acid
-
Octopamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) or an alternative base like Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve trans-ferulic acid (1.0 eq) and octopamine hydrochloride (1.0 eq) in anhydrous DMF.
-
Add a base such as TEA (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Add DMAP (0.1 eq) as a catalyst to the mixture.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DMF.
-
Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound is typically purified using silica gel column chromatography.
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
In Vitro Antitumor Activity Assay
The following protocol describes a general method to assess the effect of this compound on cancer cell proliferation and invasion.[10]
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Transwell inserts with Matrigel-coated membranes (for invasion assay)
-
96-well plates and 24-well plates
Cell Proliferation (CCK-8/MTT Assay):
-
Seed Huh7 or HCCLM3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours. A vehicle control (0.2% DMSO) group must be included.[10]
-
At each time point, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Cell Invasion (Transwell Assay):
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the inserts.
-
Add the desired concentration of this compound to the upper chamber.
-
Add complete medium containing chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical properties. Its biological significance, particularly its ability to inhibit cancer cell proliferation and invasion by modulating the PI3K/Akt, p38 MAPK, and EMT signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound N-trans-Feruloyloctopamine (FDB010779) - FooDB [foodb.ca]
- 3. This compound | CAS:66648-44-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. (R)-N-Trans-Feruloyloctopamine | C18H19NO5 | CID 11151622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 66648-44-0 [chemicalbook.com]
- 6. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cellular Mechanism of Action of N-Feruloyloctopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine (FO), a naturally occurring phenolic amide, has garnered significant attention in recent years for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cellular effects of this compound, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Cellular Effects of this compound
This compound exerts its cellular effects primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, invasion, and apoptosis. Its mechanism of action is particularly well-documented in the context of hepatocellular carcinoma (HCC), where it has been shown to inhibit tumor progression.
Table 1: Quantitative Data on the Bioactivity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Huh7 | Cell Viability (CCK-8) | 48h IC50 | 1.99 mM | [1] |
| HCCLM3 | Cell Viability (CCK-8) | 48h IC50 | 2.27 mM | [1] |
| Huh7 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (24h) | Significantly increased vs. control | [2] |
| Huh7 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (48h) | Significantly increased vs. control | [2] |
| Hep3B | Apoptosis (Flow Cytometry) | % Apoptotic Cells (24h) | Significantly increased vs. control | [2] |
| Hep3B | Apoptosis (Flow Cytometry) | % Apoptotic Cells (48h) | Significantly increased vs. control | [2] |
Key Signaling Pathways Modulated by this compound
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. This compound has been demonstrated to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K.[3][4][5] This inhibition of Akt activation leads to a cascade of downstream effects, including the induction of apoptosis and suppression of cell proliferation.
Modulation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has been shown to decrease the phosphorylation of p38 MAPK in hepatocellular carcinoma cells.[3][4][5] The inhibition of p38 MAPK signaling by FO contributes to its anti-invasive and anti-proliferative effects.
References
- 1. N- trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Effects of N-Feruloyloctopamine on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine, a natural antioxidant compound, has demonstrated notable anticancer properties, particularly in hepatocellular carcinoma (HCC) cell lines. This technical guide provides a comprehensive overview of the current research on its effects, including quantitative data on cell viability, detailed experimental protocols for key assays, and an exploration of the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in several HCC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Assay Method |
| Huh7 | Hepatocellular Carcinoma | 48 | 1.99 | CCK-8 |
| HCCLM3 | Hepatocellular Carcinoma | 48 | 2.27 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 194 µM (0.194 mM) | MTT |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Research indicates that its mechanism of action involves the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.[1][2]
PI3K/Akt and p38 MAPK Signaling
This compound has been shown to significantly decrease the phosphorylation levels of Akt and p38 MAPK in HCC cells. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt, this compound effectively downregulates this pro-survival pathway. Similarly, the p38 MAPK pathway is involved in cellular stress responses and can contribute to cancer cell survival and invasion. Inhibition of p38 MAPK phosphorylation by this compound further contributes to its anticancer effects.[2]
Induction of Apoptosis and Regulation of Gene Expression
A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies have shown a significant increase in the rate of apoptosis in HCC cells treated with this compound.[1] This is achieved through the upregulation of several pro-apoptotic genes, including:
-
BBC3 (PUMA): A BH3-only protein that is a critical mediator of apoptosis.
-
DDIT3 (CHOP): A transcription factor involved in endoplasmic reticulum stress-induced apoptosis.
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.
-
NOXA (PMAIP1): A pro-apoptotic BH3-only protein.
The upregulation of these genes suggests that this compound triggers intrinsic apoptotic pathways.[1]
Epithelial-Mesenchymal Transition (EMT)
This compound also appears to reverse the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. This is evidenced by the observed inhibition of the transcription factor Slug and a concurrent increase in the expression of E-cadherin, an epithelial marker.[2]
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's anticancer effects.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (0.2% DMSO in medium) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
This compound presents a promising avenue for the development of novel anticancer therapies, particularly for hepatocellular carcinoma. Its mechanism of action, involving the inhibition of key survival pathways and the induction of apoptosis, provides a strong rationale for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers to build upon in their exploration of this compound's therapeutic potential. Further studies are warranted to elucidate the full spectrum of its anticancer activities and to evaluate its efficacy in vivo.
References
An In-depth Technical Guide to the Isomers of N-Feruloyloctopamine: Cis vs. Trans
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant interest in the scientific community for its diverse biological activities. This molecule exists as two geometric isomers, cis and trans, which may exhibit distinct pharmacological profiles. The trans-isomer, in particular, has been the subject of research demonstrating its potential as an anti-tumor, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the current knowledge on the cis and trans isomers of this compound, with a focus on their biological activities, underlying signaling pathways, and the experimental methodologies for their synthesis, separation, and analysis. Due to a preponderance of research on the trans-isomer, this document also highlights the existing knowledge gaps concerning the cis-isomer and proposes experimental workflows for future comparative studies.
Introduction
This compound is formed through an amide linkage between ferulic acid and octopamine. Ferulic acid itself is known to exist in cis and trans forms, with the trans-isomer being the more stable and common form in nature[1]. The geometry of the ferulic acid moiety dictates the overall stereochemistry of this compound. While the trans-isomer has been the focus of most studies, understanding the distinct properties of the cis-isomer is crucial for a comprehensive evaluation of this compound's therapeutic potential.
Physicochemical Properties and Isomerization
The cis and trans isomers of this compound possess the same molecular formula (C₁₈H₁₉NO₅) and molecular weight (329.35 g/mol ). However, their distinct spatial arrangement of atoms around the carbon-carbon double bond of the ferulic acid backbone results in different physical and chemical properties, which can influence their biological activity and pharmacokinetic profiles.
The trans isomer is generally a white crystalline solid, while the cis isomer of ferulic acid is described as a yellow oily liquid[1]. The conversion from the trans to the cis form can be induced by exposure to UV light and heat. This isomerization is an important consideration in the handling and storage of this compound samples.
Comparative Biological Activities
Currently, there is a significant disparity in the available research on the biological activities of the two isomers, with the vast majority of studies focusing on the trans form.
trans-N-Feruloyloctopamine
The trans-isomer of this compound has demonstrated a range of biological effects:
-
Anti-Tumor Activity: It has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma (HCC) cells[2]. This activity is mediated through the inhibition of key signaling pathways involved in cell growth and metastasis.
-
Anti-Inflammatory Activity: Like other ferulic acid derivatives, the trans-isomer is expected to possess anti-inflammatory properties by modulating inflammatory signaling pathways[3][4].
-
Neuroprotective Effects: Derivatives of ferulic acid have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting a potential neuroprotective role for trans-N-feruloyloctopamine[5][6][7][8].
-
Antioxidant Activity: The phenolic structure of this compound imparts antioxidant properties, allowing it to scavenge free radicals[2].
cis-N-Feruloyloctopamine
There is a notable lack of published data on the specific biological activities of cis-N-feruloyloctopamine. While it is known to be the minor isomer formed from the trans form upon light exposure, its pharmacological profile remains largely uncharacterized[9]. Further research is imperative to understand if the cis-isomer possesses unique, similar, or antagonistic effects compared to its trans counterpart.
Quantitative Data
The available quantitative data almost exclusively pertains to trans-N-feruloyloctopamine.
| Isomer | Cell Line | Assay | IC50 | Reference |
| trans-N-Feruloyloctopamine | Huh7 (Hepatocellular Carcinoma) | Proliferation Inhibition (48h) | 1.99 mM | [2] |
| trans-N-Feruloyloctopamine | HCCLM3 (Hepatocellular Carcinoma) | Proliferation Inhibition (48h) | 2.27 mM | [2] |
| cis-N-Feruloyloctopamine | - | - | Data not available | - |
Signaling Pathways
The mechanisms of action for trans-N-feruloyloctopamine have been partially elucidated, primarily in the context of its anti-cancer effects.
trans-N-Feruloyloctopamine
-
PI3K/Akt Pathway Inhibition: trans-N-Feruloyloctopamine has been observed to decrease the phosphorylation levels of Akt, a key downstream effector of the PI3K pathway. This inhibition leads to reduced cell proliferation and survival in cancer cells[2][10].
-
p38 MAPK Pathway Inhibition: The phosphorylation of p38 MAPK is also significantly decreased in the presence of trans-N-feruloyloctopamine, which can impact cell invasion and metastasis[2][10].
-
EMT-Related Signals: The compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing the level of Slug[2][10].
cis-N-Feruloyloctopamine
The signaling pathways modulated by cis-N-feruloyloctopamine have not yet been investigated.
Experimental Protocols
The following are detailed methodologies for the synthesis, separation, and biological evaluation of this compound isomers. These protocols are based on established chemical and biological techniques and may require optimization for specific experimental conditions.
Synthesis of this compound (trans and cis mixture)
The synthesis of this compound is typically achieved through an amide coupling reaction between ferulic acid and octopamine.
Materials:
-
trans-Ferulic acid
-
Octopamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Ferulic Acid: In a round-bottom flask, dissolve trans-ferulic acid (1 equivalent), EDC (1.2 equivalents), and NHS or HOBt (1.2 equivalents) in anhydrous DMF or DCM. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of ferulic acid.
-
Amide Coupling: In a separate flask, dissolve octopamine hydrochloride (1 equivalent) in DMF or DCM and add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and act as a base. Cool this solution in an ice bath.
-
Slowly add the activated ferulic acid solution to the octopamine solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain a mixture of cis- and trans-N-feruloyloctopamine. The trans-isomer is typically the major product.
Isomer Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the cis and trans isomers can be achieved using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance, typically around 320 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Dissolve the synthesized mixture of this compound isomers in the mobile phase starting condition or methanol.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the two separated peaks. The trans-isomer is generally less polar and will have a longer retention time than the cis-isomer.
-
Confirm the identity of the separated isomers using NMR spectroscopy.
Isomer Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
The cis and trans isomers can be distinguished by ¹H NMR spectroscopy, primarily by the coupling constants of the vinyl protons of the ferulic acid moiety.
-
trans-isomer: The vinyl protons (H-α and H-β) will appear as doublets with a large coupling constant (J) of approximately 15-16 Hz.
-
cis-isomer: The vinyl protons will appear as doublets with a smaller coupling constant (J) of approximately 12-13 Hz[11].
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the this compound isomers on cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cis- and trans-N-feruloyloctopamine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of cis- and trans-N-feruloyloctopamine for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the effect of the isomers on the phosphorylation status of key proteins in the PI3K/Akt and p38 MAPK pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of cis- and trans-N-feruloyloctopamine for the specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by trans-N-feruloyloctopamine in HCC.
Experimental Workflows
Caption: Workflow for the synthesis and separation of this compound isomers.
Caption: Proposed workflow for a comparative bioactivity study of the isomers.
Conclusion and Future Directions
The available evidence strongly suggests that trans-N-feruloyloctopamine is a promising bioactive molecule with potential applications in oncology and beyond. Its ability to modulate key signaling pathways such as PI3K/Akt and p38 MAPK provides a solid foundation for further drug development efforts. However, the significant gap in our understanding of the cis-isomer represents a critical area for future research. A thorough investigation into the biological activities and mechanisms of action of cis-N-feruloyloctopamine is necessary. Direct, quantitative comparisons of the two isomers in various biological assays will be instrumental in determining their relative potencies and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which will ultimately lead to a more complete understanding of this intriguing class of compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. This compound | CAS:66648-44-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on N-Feruloyloctopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on N-Feruloyloctopamine, a naturally occurring phenolic amide. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from in vitro studies on this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant activities.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Huh7 (Human Hepatocellular Carcinoma) | CCK-8 Assay | IC50 (48h) | 1.99 mM | [1] |
| HCCLM3 (Human Hepatocellular Carcinoma) | CCK-8 Assay | IC50 (48h) | 2.27 mM | [1] |
| Huh7 | Transwell Invasion Assay | Invasion Inhibition | Significant reduction compared to control | [2] |
| HCCLM3 | Transwell Invasion Assay | Invasion Inhibition | Significant reduction compared to control | [2] |
| Huh7 | Flow Cytometry (Annexin V-FITC/PI) | Apoptosis | Significant increase after 24h and 48h | [1] |
| Hep3B (Human Hepatocellular Carcinoma) | Flow Cytometry (Annexin V-FITC/PI) | Apoptosis | Significant increase after 24h and 48h | [1] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| RAW 264.7 (Murine Macrophage) | Griess Assay | NO Production Inhibition IC50 | Data not available |
Table 3: Antioxidant Activity of this compound
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging Assay | IC50 | Data not available | |
| ABTS Radical Scavenging Assay | IC50 | Data not available |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in the studies of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of hepatocellular carcinoma cells.
Materials:
-
Huh7 or HCCLM3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Huh7 or HCCLM3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 to 50 mM. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Transwell Invasion Assay
This protocol is to assess the effect of this compound on the invasive potential of hepatocellular carcinoma cells.
Materials:
-
Huh7 or HCCLM3 cells
-
Serum-free DMEM
-
DMEM with 10% FBS
-
This compound
-
Matrigel-coated Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Pre-hydrate the Matrigel-coated Transwell inserts with serum-free DMEM for 2 hours at 37°C.
-
Harvest and resuspend Huh7 or HCCLM3 cells in serum-free DMEM at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis in hepatocellular carcinoma cells treated with this compound using flow cytometry.
Materials:
-
Huh7 or Hep3B cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed Huh7 or Hep3B cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol details the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Huh7 or HCCLM3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Signaling Pathways
References
N-Feruloyloctopamine Signaling Pathway Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Feruloyloctopamine (FO), a naturally occurring phenolic amide found in various plants, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of the molecular signaling pathways modulated by this compound. Particular focus is given to its interactions with the PI3K/Akt and p38 MAPK signaling cascades, which are central to its observed effects on cell proliferation, apoptosis, and epithelial-mesenchymal transition (EMT) in cancer cell models. This document summarizes key quantitative data, details relevant experimental protocols for studying these pathways, and presents visual diagrams of the signaling interactions to facilitate further research and drug development efforts. While the name suggests an interaction with octopamine receptors, a G-protein coupled receptor (GPCR) family primarily found in invertebrates, the direct molecular targets of this compound in mammalian cells are still under active investigation.
Introduction
This compound is a natural conjugate of ferulic acid and octopamine. Its biological activities have been primarily investigated in the context of cancer, where it has been shown to inhibit cell proliferation and invasion. The primary mechanisms of action elucidated to date involve the modulation of key intracellular signaling pathways that are critical for cell survival and metastasis. This guide will delve into the technical details of these pathways and provide the necessary information for researchers to investigate these interactions further.
Core Signaling Pathway Interactions
Current research indicates that this compound exerts its biological effects predominantly through the modulation of two key signaling pathways: the PI3K/Akt pathway and the p38 MAPK pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been observed to inhibit this pathway, leading to downstream effects that promote apoptosis and inhibit cell proliferation. The proposed mechanism involves the downregulation of Akt phosphorylation.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a stress-activated pathway that plays a complex role in cellular processes, including inflammation, apoptosis, and cell differentiation. In the context of this compound's action, this pathway appears to be activated, contributing to the induction of apoptosis in cancer cells.
Downstream Effects on Apoptosis and EMT
The modulation of the PI3K/Akt and p38 MAPK pathways by this compound converges on the regulation of proteins involved in apoptosis and epithelial-mesenchymal transition (EMT). Studies have shown that this compound treatment leads to the upregulation of pro-apoptotic proteins such as BBC3, DDIT3, CDKN1A, and NOXA.[1] Concurrently, it has been shown to increase the expression of E-cadherin while inhibiting the expression of Slug, key markers of EMT reversal.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | Huh7 (Hepatocellular Carcinoma) | ~2.00 mM | [1] |
| HCCLM3 (Hepatocellular Carcinoma) | ~2.27 mM | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways of this compound based on current literature.
Caption: Hypothesized signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's signaling interactions.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3) or other relevant cell lines.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt and p38 MAPK.
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Caption: Experimental workflow for Western Blot analysis.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Future Directions and Unanswered Questions
The signaling pathways of this compound are a promising area of research. However, several key questions remain to be addressed:
-
Primary Molecular Target: The direct molecular target(s) of this compound in mammalian cells need to be identified. Investigating its binding affinity and functional activity at octopamine and other related GPCRs is a critical next step.
-
Upstream Signaling Events: The precise mechanisms by which this compound modulates the PI3K/Akt and p38 MAPK pathways are not fully understood. Elucidating the upstream signaling components that link the initial molecular interaction to these kinase cascades is essential.
-
In Vivo Efficacy and Safety: While in vitro studies have shown promising results, the in vivo efficacy and safety profile of this compound need to be thoroughly investigated in animal models.
-
Therapeutic Potential: Further research is required to fully explore the therapeutic potential of this compound in various diseases, including different types of cancer and inflammatory conditions.
This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound's signaling pathway interactions. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of further studies to unravel the full therapeutic potential of this intriguing natural compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Feruloyloctopamine from Ferulic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-feruloyloctopamine is a naturally occurring phenolic amide found in various plants, such as garlic, bell peppers, and wolfberries. It is formed through the formal condensation of ferulic acid and octopamine.[1][2] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] The synthesis of this compound is crucial for its further investigation and potential therapeutic applications. This document provides a detailed protocol for the chemical synthesis of this compound from ferulic acid, summarizing key quantitative data and outlining the experimental workflow.
General Synthesis Scheme
The synthesis of this compound from ferulic acid is achieved through an amide coupling reaction. This process generally involves two key steps:
-
Activation of Ferulic Acid: The carboxylic acid group of ferulic acid is activated to make it more susceptible to nucleophilic attack by the amine.
-
Coupling with Octopamine: The activated ferulic acid is then reacted with octopamine to form the amide bond, yielding this compound.
A variety of coupling reagents can be employed to facilitate this reaction, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) being a common choice.[3][5]
Experimental Protocols
This section details a common protocol for the synthesis of this compound using DCC as the coupling agent.
Protocol: One-Pot Synthesis using DCC
This protocol is adapted from a general method for the synthesis of natural phenol amides.[3]
Materials:
-
Ferulic Acid
-
Octopamine hydrochloride (or free base)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ferulic acid (1 equivalent) in acetone.
-
Activation of Ferulic Acid: Add N,N'-dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution. Stir the mixture at room temperature for 1 hour to allow for the pre-activation of the ferulic acid.
-
Addition of Amine and Base: In a separate container, dissolve octopamine hydrochloride (1 equivalent) and sodium bicarbonate (4 equivalents) in a minimal amount of water and add it to the reaction mixture. If using octopamine free base, sodium bicarbonate can be reduced to 1 equivalent.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Quantitative Data Summary
The yields of amide synthesis from ferulic acid can vary depending on the specific amine and the reaction conditions used. The following table summarizes yields reported for the synthesis of various ferulic acid amides.
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Various amines | PyBOP or DCC | Dichloromethane | Not specified | 43.17 - 91.37 | [6] |
| Octopamine | Condensing agent | Not specified | Not specified | Not specified | [2] |
| Tyramine (similar amine) | DCC | Aqueous Acetone | 25 | - | [3] |
| Tyramine (enzymatic) | Amide Bond Synthetase | Buffer | 48 | 74 (conversion) | [7] |
Signaling Pathways Modulated by this compound
This compound has been shown to exhibit anti-cancer properties by modulating key cellular signaling pathways involved in cell proliferation, invasion, and apoptosis.[4]
References
- 1. (R)-N-Trans-Feruloyloctopamine | C18H19NO5 | CID 11151622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]
- 3. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Extraction of N-Feruloyloctopamine from Garlic Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine is a naturally occurring phenolic amide found in garlic skin (Allium sativum L. peels) that has garnered significant interest within the scientific community. As an antioxidant, it holds potential for various therapeutic applications. Research has indicated its involvement in key cellular signaling pathways, including the PI3K/Akt and p38 MAPK pathways, suggesting its potential as a modulator of cellular processes related to proliferation, invasion, and apoptosis.[1][2] These characteristics make this compound a promising candidate for further investigation in drug discovery and development, particularly in the context of oncology.
These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from garlic skin, a readily available and often discarded biomass. The protocols outlined below are based on established techniques for the isolation of similar phenylpropanoid amides from plant materials and are intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and related fields.
Data Presentation: Extraction and Purification of Phenylpropanoid Amides
While specific quantitative data for the extraction of this compound from garlic skin is not extensively available in the current literature, the following table summarizes typical yields and purification parameters for related compounds from various plant sources to provide a comparative reference.
| Plant Source | Compound | Extraction Solvent | Purification Method | Typical Yield | Reference |
| Garlic (Allium sativum) Cloves | N-feruloyltyramine | Methanol | Ethyl acetate partitioning, Silica gel chromatography, HPLC | Not specified | (Park, 2009) |
| Laba Garlic | N-feruloyltyramine | Not specified | Isolation from blue pigment | Not specified | (Gao et al., 2018) |
| Eggplant (Solanum melongena) | N-feruloyltyramine | Methanol | Chloroform and butanol partitioning | Not specified | (Doğru et al., 2017) |
| Resinous Wood (Aquilaria agallocha) | N-trans-feruloyltyramine | 80% Methanol | Ethyl acetate partitioning, Preparative and semi-preparative HPLC | 6.9 mg from 70.0 g of powdered wood | (Yang et al., 2014) |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of N-feruloyltyramine and other phenylpropanoids from plant materials and can be applied to the isolation of this compound from garlic skin.
Protocol 1: Extraction of Crude this compound from Garlic Skin
Objective: To obtain a crude extract containing this compound from dried garlic skin.
Materials:
-
Dried garlic skin
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
n-Hexane, analytical grade
-
Distilled water
-
Grinder or mill
-
Large glass container with a lid for maceration
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Preparation of Garlic Skin Powder:
-
Thoroughly wash fresh garlic skins to remove any dirt or residues.
-
Dry the garlic skins in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until brittle.
-
Grind the dried garlic skins into a fine powder using a grinder or mill.
-
-
Solvent Extraction (Maceration):
-
Place the garlic skin powder in a large glass container.
-
Add methanol to the powder at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Seal the container and allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction.
-
Combine all the methanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning by sequentially extracting with n-hexane to remove nonpolar compounds and lipids. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous methanol fraction with ethyl acetate. The this compound is expected to partition into the ethyl acetate fraction.
-
Separate the ethyl acetate layer using a separatory funnel.
-
Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions.
-
-
Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator. The resulting residue is the crude this compound-containing extract.
-
Protocol 2: Purification of this compound by Column Chromatography
Objective: To perform a preliminary purification of the crude extract to enrich for this compound.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography, e.g., 70-230 mesh)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform or a chloroform/methanol mixture.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analytical methods).
-
-
Concentration:
-
Concentrate the pooled fractions containing the enriched this compound using a rotary evaporator.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
Objective: To achieve high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Preparative or semi-preparative HPLC system
-
C18 reversed-phase HPLC column
-
UV-Vis detector
-
Fraction collector
Methodology:
-
Sample Preparation:
-
Dissolve the semi-purified fraction in the HPLC mobile phase starting condition (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient starting from a lower concentration of B to a higher concentration over a set time (e.g., 10% to 90% B over 40 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Appropriate for the column size (e.g., 2-5 mL/min for semi-preparative).
-
Detection: UV detector set at the absorbance maximum for this compound (phenylpropanoids typically absorb around 320 nm).[3][4]
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound as it elutes from the column.
-
-
Purity Confirmation and Final Preparation:
-
Analyze an aliquot of the collected fraction by analytical HPLC to confirm its purity.
-
Combine the pure fractions and remove the HPLC solvents under reduced pressure (lyophilization is preferred to obtain a solid powder).
-
Visualization of Key Elements
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Diagrams
This compound has been shown to inhibit the PI3K/Akt and p38 MAPK signaling pathways.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of six phenylpropanoids from garlic skin as major antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Extraction of N-Feruloyloctopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine, a phenolic amide found in various plant species including garlic (Allium sativum) and bell peppers (Capsicum annuum), has garnered significant scientific interest for its potential therapeutic properties.[1][2] Research has indicated its involvement in inhibiting tumor cell proliferation and invasion, as well as inducing apoptosis, making it a promising candidate for further investigation in drug development.[1][3] Specifically, its mechanism of action has been linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and p38 MAPK pathways.[1]
Microwave-assisted extraction (MAE) presents a highly efficient and green alternative to conventional extraction methods for obtaining bioactive compounds from plant matrices. This technique offers several advantages, including reduced solvent consumption, shorter extraction times, and potentially higher yields.[4][5] These application notes provide a detailed protocol for the microwave-assisted extraction of this compound, along with relevant data and visualizations to guide researchers in their experimental design.
Data Presentation: Optimization of Microwave-Assisted Extraction Parameters
Table 1: MAE Parameters for Phenolic Compounds from Various Plant Materials
| Parameter | Grape Skins & Seeds[6] | Date Seeds[4][7] | Melastoma sanguineum Fruit[5] | Opuntia ficus-indica Cladodes[8] | Iochroma gesnerioides Leaves[9] |
| Solvent | 65% Methanol in water | 46% Ethanol in water | 31.33% Ethanol | 40% Ethanol | Methanol |
| Microwave Power | 500 W | Not specified (temperature controlled) | 500 W | 100 W | 25 W |
| Extraction Time | 5 min | 27.3 min | 45 min | 1.94 min | 40 s |
| Temperature | Not specified (power controlled) | 62 °C | 52.24 °C | Not specified (power controlled) | Not specified |
| Solid-to-Liquid Ratio | 50 mg/mL | 1:20 (g/mL) | 1:32.21 (g/mL) | 1:41.06 (g/mL) | Not specified |
Table 2: Comparison of MAE with Conventional Extraction Methods for Phenolic Compounds
| Extraction Method | Total Phenolic Content (mg GAE/g DW) | Extraction Time | Key Advantages of MAE | Reference |
| MAE | 39.02 ± 0.73 | 45 min | Higher yield, shorter time, lower solvent use | [5] |
| Maceration | 25.79 ± 1.03 | Not specified | - | [5] |
| Soxhlet Extraction | 18.40 ± 1.34 | Not specified | - | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of this compound
This protocol is a generalized procedure based on optimized MAE methods for other phenolic compounds and should be further optimized for the specific plant material containing this compound.
Materials:
-
Dried and powdered plant material (e.g., garlic skin, bell pepper)
-
Extraction Solvent (e.g., 60-80% ethanol or methanol in water)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
-
HPLC system for quantification
Methodology:
-
Sample Preparation: Weigh approximately 1-5 g of the finely powdered plant material and place it into the microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent to the vessel at a solid-to-liquid ratio typically ranging from 1:10 to 1:50 (g/mL).
-
Microwave Irradiation:
-
Set the microwave power (e.g., 100-500 W), temperature (e.g., 50-80 °C), and extraction time (e.g., 5-30 minutes). These parameters should be optimized for maximum yield.
-
Ensure proper sealing of the vessel if using a closed-vessel system.
-
Initiate the microwave irradiation program.
-
-
Cooling and Filtration:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper or a 0.45 µm syringe filter to remove solid plant material.
-
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the extraction solvent.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC to quantify the this compound content.
Protocol 2: Quantification of this compound by HPLC
Materials:
-
Extracted sample
-
This compound standard
-
HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a C18 column and UV or DAD detector
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 320 nm for ferulic acid derivatives).
-
-
Analysis: Inject the prepared standards and the extracted sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
Visualizations
Experimental Workflow for Microwave-Assisted Extraction
Caption: Workflow for the microwave-assisted extraction and analysis of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound's inhibitory effect on PI3K/Akt and activation of p38 MAPK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound N-trans-Feruloyloctopamine (FDB010779) - FooDB [foodb.ca]
- 3. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parameters affecting microwave-assisted extraction of withanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Feruloyloctopamine using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine is a naturally occurring phenolic amide found in various plant sources, including garlic skin.[1] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1] Notably, this compound has been shown to inhibit tumor cell proliferation and invasion by modulating key signaling pathways such as PI3K/Akt and p38 MAPK.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of this compound using HPLC-MS.
Table 1: HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| HPLC System | UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 330.1 | 177.1 | 100 | 25 |
| This compound (Qualifier) | 330.1 | 145.0 | 100 | 35 |
| Internal Standard (e.g., Labetalol) | 329.2 | 162.1 | 100 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working stock solutions into the blank matrix (e.g., plasma, cell lysate) to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Labetalol) at a concentration of 100 ng/mL in methanol.
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex and Centrifuge: Vortex the reconstituted samples for 30 seconds and centrifuge at 13,000 rpm for 5 minutes at 4 °C.
-
Transfer to Vials: Transfer the final supernatant to HPLC vials for analysis.
HPLC-MS/MS Analysis
-
Method Setup: Set up the HPLC-MS/MS instrument with the parameters outlined in Table 1 and Table 2.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared samples, calibration standards, and quality control samples.
-
Data Acquisition: Acquire data in MRM mode.
A representative gradient elution profile is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the p38 MAPK signaling pathway.
References
Application Notes and Protocols for N-Feruloyloctopamine Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-Feruloyloctopamine, a natural antioxidant compound, in cell culture experiments. The protocols outlined below are intended for investigating its anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cell lines.
Introduction
This compound is a bioactive compound that has demonstrated potential as an anti-cancer agent. It has been shown to inhibit tumor cell proliferation and invasion, and to induce apoptosis.[1] Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways, as well as the regulation of proteins involved in the epithelial-mesenchymal transition (EMT).[1][2]
General Handling and Storage
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[1]
-
Working Solutions: Prepare fresh working solutions in cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept low (e.g., ≤0.2%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.[2]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the effects of this compound on hepatocellular carcinoma cell lines.
Table 1: IC50 Values for Cell Proliferation Inhibition
| Cell Line | Treatment Duration | IC50 (mM) |
| Huh7 | 48 hours | 1.99 |
| HCCLM3 | 48 hours | 2.27 |
Data sourced from MedchemExpress.com.[1]
Table 2: Effective Concentration for Inhibition of Invasion and Signaling
| Cell Line | Concentration (mM) | Observed Effects |
| Huh7, HCCLM3 | 2.00 | Inhibition of cell invasion, decreased phosphorylation of Akt and p38 MAPK, increased E-cadherin expression, decreased Slug expression. |
This concentration was chosen to be near the IC50 for proliferation while minimizing cytotoxicity.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7, HCCLM3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 to 10 mM. Include a vehicle control (0.2% DMSO in medium) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt and p38 MAPK signaling pathways.
Materials:
-
HCC cells (e.g., Huh7, HCCLM3)
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 2.00 mM) for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.
Materials:
-
HCC cells (e.g., Huh7, HCCLM3)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.1%)
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium to a final concentration of 1 mg/mL.
-
Coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension (containing this compound at the desired concentration or vehicle control) to the upper chamber of the inserts.
-
Add 500 µL of complete culture medium (with 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
HCC cells (e.g., Huh7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols: Preparing N-Feruloyloctopamine for In Vivo Animal Studies
Introduction
N-Feruloyloctopamine, a phenolic amide naturally found in plants such as garlic skin, eggplant, and bell peppers, has garnered significant interest in biomedical research.[1][2][3] It is recognized for its antioxidant properties and, more notably, its potential as an anti-cancer agent.[1][2][4] Studies have demonstrated its ability to inhibit the proliferation and invasion of tumor cells and to induce apoptosis, making it a promising candidate for further investigation in preclinical animal models.[1][2][4] Its mechanism of action involves the modulation of key cellular signaling pathways, including PI3K/Akt and p38 MAPK.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the preparation and administration of this compound for in vivo animal studies. It covers synthesis, formulation, and methodologies for key preclinical experiments.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's properties is essential for its preparation and use in experimental settings.
Data Presentation
The key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of N-trans-Feruloyloctopamine
| Property | Value | Source |
| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | [5] |
| Molecular Formula | C₁₈H₁₉NO₅ | [5][6] |
| Molecular Weight | 329.3 g/mol | [5] |
| CAS Number | 66648-44-0 | [1][5] |
| Appearance | Solid | [5] |
| Melting Point | 164 - 165 °C | [5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[7] Low aqueous solubility.[3] | FooDB[3] |
Synthesis
This compound can be chemically synthesized. A common method involves the amidation reaction between (S)-octopamine and ferulic acid.[8] This process allows for the production of a specific stereoisomer, (S)-N-trans-feruloyloctopamine, which has shown potent anti-cancer activity.[8]
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
In vitro studies have provided insight into the bioactivity of this compound, particularly in the context of hepatocellular carcinoma (HCC).
Data Presentation
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | 48h IC₅₀ | Source |
| Huh7 | Hepatocellular Carcinoma | 1.99 mM | [1] |
| HCCLM3 | Hepatocellular Carcinoma | 2.27 mM | [1] |
Signaling Pathways
This compound exerts its anti-tumor effects by modulating multiple signaling pathways. It has been shown to significantly decrease the phosphorylation of Akt and p38 MAPK.[1][2][7] This action, combined with the upregulation of E-cadherin and downregulation of the transcription factor Slug, suggests an inhibition of the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis.[1][2] Furthermore, it can induce apoptosis through the modulation of genes such as BBC3, DDIT3, and CDKN1A.[4]
Caption: this compound's impact on key signaling pathways.
Protocols for In Vivo Studies
The following protocols provide a framework for preparing and administering this compound in animal models. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[9][10]
Protocol: Preparation of this compound for Oral Administration
Due to its low water solubility, this compound requires a vehicle for in vivo administration. Formulations should be prepared fresh daily and protected from light.[1]
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile, light-protected tubes
-
Vortex mixer and/or sonicator
Table 3: Example Vehicle Formulations for In Vivo Administration
| Formulation | Composition (v/v/v) | Notes |
| 1. DMSO/PEG/Saline | 5-10% DMSO + 30-40% PEG400 + 50-65% Saline | Common for compounds with poor solubility. Adjust ratios as needed. |
| 2. DMSO/Tween/Saline | 5-10% DMSO + 5-10% Tween 80 + 80-90% Saline | Tween 80 acts as a surfactant to improve stability. |
| 3. Corn Oil | 100% Corn Oil | Suitable for lipophilic compounds. May require gentle warming to dissolve. |
Procedure:
-
Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight excess (~10-20%) to account for losses.
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile tube. Add the specified volume of DMSO.
-
Vortex/Sonicate: Vortex the mixture vigorously until the compound is completely dissolved, resulting in a clear stock solution. Gentle sonication can be used if necessary.
-
Add Co-solvents: Sequentially add the other vehicle components (e.g., PEG400, Tween 80) to the DMSO stock solution. Vortex thoroughly after each addition to ensure the solution remains homogenous.
-
Final Dilution: Slowly add the aqueous component (e.g., sterile saline) dropwise while continuously vortexing. This step is critical to prevent precipitation of the compound.
-
Final Inspection: The final formulation should be a clear solution or a uniform, fine suspension. Visually inspect for any precipitation or phase separation before administration.
-
Storage: Use the formulation immediately. If temporary storage is required, keep it at room temperature, protected from light, for no more than a few hours. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is possible, but working solutions for in vivo use should always be freshly prepared.[1]
Protocol: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality in the animal model. This is a crucial first step before efficacy studies.
Procedure:
-
Animal Acclimation: Acclimate animals (e.g., 6-8 week old mice) to the facility for at least one week.
-
Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg). The dose range should be selected based on in vitro data and any available literature on similar compounds.
-
Administration: Administer the prepared formulation via the intended route (e.g., oral gavage) according to the planned study schedule (e.g., once daily for 5 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, posture, activity, and appearance.
-
Data Collection: Record body weight daily. Any mortality should be recorded immediately.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or significant clinical signs of toxicity.
Table 4: Example Data Collection Template for MTD Study
| Group | Dose (mg/kg) | Animal ID | Day 1 Weight (g) | Day 2 Weight (g) | Day 3 Weight (g) | Clinical Signs | Status |
| 1 (Vehicle) | 0 | 101 | |||||
| 2 | 25 | 201 | |||||
| 3 | 50 | 301 |
Protocol: General Workflow for an In Vivo Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for an in vivo efficacy study.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration.
Procedure:
-
Animal Preparation: Use cannulated animals if possible for serial blood sampling, or satellite groups for terminal sampling.
-
Administration: Administer a single dose of the this compound formulation via the chosen route (e.g., oral gavage and intravenous for bioavailability).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) into anticoagulant-coated tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters.
Table 5: Key Pharmacokinetic Parameters (Template for Results)
| Parameter | Description | Oral Route | IV Route |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | ||
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | ||
| AUC₀₋ₜ (ng·h/mL) | Area under the curve from time 0 to last measurement | ||
| t₁/₂ (h) | Elimination half-life | ||
| F (%) | Bioavailability (calculated as [AUCoral/AUCiv] x [Doseiv/Doseoral]) | N/A |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound N-trans-Feruloyloctopamine (FDB010779) - FooDB [foodb.ca]
- 4. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-N-Trans-Feruloyloctopamine | C18H19NO5 | CID 11151622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:66648-44-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
Application Note & Protocol: N-Feruloyloctopamine Solution Preparation and Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Feruloyloctopamine, an antioxidant compound isolated from sources like garlic skin, has demonstrated significant anti-tumor activities, including the inhibition of cell proliferation and invasion, and the induction of apoptosis.[1] Its mechanism of action involves the modulation of key cellular signaling pathways such as PI3K/Akt and p38 MAPK.[1][2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in-vitro and in-vivo studies. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and subsequent dilution for use in cell-based assays.
Chemical and Physical Properties
A summary of the key properties of N-trans-Feruloyloctopamine is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₉NO₅ | [4][5] |
| Molecular Weight | 329.3 g/mol | [4][5] |
| CAS Number | 66648-44-0 | [2][4] |
| Appearance | Solid | [4] |
| Solubility in DMSO | 145 mg/mL (approx. 440.26 mM) | [6] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for 1 month | [1][7] |
Application Notes
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting cell invasion and proliferation. Studies in hepatocellular carcinoma (HCC) cell lines have shown that it significantly decreases the phosphorylation levels of Akt and p38 MAPK.[1][3] Furthermore, it modulates the Epithelial-Mesenchymal Transition (EMT) by inhibiting the expression of Slug and increasing the level of E-cadherin.[1][3] This compound is also reported to induce apoptosis by upregulating signals such as BBC3, DDIT3, and CDKN1A.[8]
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell line and experimental conditions.
-
In-vitro studies in Huh7 and HCCLM3 liver cancer cells have shown IC₅₀ values for cell proliferation at 48 hours to be 1.99 mM and 2.27 mM, respectively.[1]
-
To avoid potential toxicity while studying signaling pathways, a concentration of 2.00 mM has been used effectively.[3]
-
It is crucial to maintain the final concentration of the DMSO solvent in the cell culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (MW: 329.3 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder and DMSO in a chemical fume hood.
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (mg/mmol)
-
Example for 1 mL of 100 mM stock: Mass (mg) = 1 mL × 100 mmol/L × (1 L / 1000 mL) × 329.3 mg/mmol = 32.93 mg
-
-
Weighing: Accurately weigh 32.93 mg of this compound powder and place it into a sterile tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][7] Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettors and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to improve accuracy. For example, dilute the 100 mM stock 1:10 in sterile culture medium to create a 10 mM intermediate stock.
-
Final Dilution: Prepare the final working concentration directly in the required volume of cell culture medium.
-
Example for preparing 10 mL of 2 mM working solution from a 100 mM stock:
-
Use the formula: M₁V₁ = M₂V₂
-
(100 mM) × V₁ = (2 mM) × (10 mL)
-
V₁ = (2 × 10) / 100 = 0.2 mL (or 200 µL)
-
Add 200 µL of the 100 mM stock solution to 9.8 mL of pre-warmed complete cell culture medium.
-
-
-
DMSO Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 200 µL of DMSO in 9.8 mL of medium). This ensures that any observed effects are due to the compound and not the solvent.
-
Mix and Use: Gently mix the final working solution and the vehicle control. Immediately add to your cell cultures as per your experimental design.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's inhibitory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 66648-44-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Feruloyloctopamine | p38 MAPK | Akt | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Feruloyloctopamine in hepatocellular carcinoma research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine (FO), a natural compound, has demonstrated significant potential as an anti-cancer agent in hepatocellular carcinoma (HCC) research. Studies have revealed its capacity to inhibit cell proliferation, induce apoptosis, and suppress invasion of HCC cells. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways, and the regulation of genes involved in the epithelial-to-mesenchymal transition (EMT) and apoptosis. This document provides detailed application notes and experimental protocols for the use of this compound in HCC research, based on published findings.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Huh7 | Cell Viability (CCK-8) | IC50 (48h) | 1.99 mM | [1] |
| HCCLM3 | Cell Viability (CCK-8) | IC50 (48h) | 2.27 mM | [1] |
| Huh7 | Apoptosis (Flow Cytometry) | Apoptosis Induction | Significant increase after 24h and 48h treatment with 2.00 mM FO | [2] |
| Hep3B | Apoptosis (Flow Cytometry) | Apoptosis Induction | Significant increase after 24h and 48h treatment with 2.00 mM FO | [2] |
| Huh7 | Gene Expression (RNA-Seq) | Differentially Expressed Genes | 188 upregulated, 129 downregulated (with 2.00 mM FO) | [2] |
| HCCLM3 | Cell Invasion (Transwell Assay) | Invasion Inhibition | Significant reduction in invasive cells with FO treatment | |
| Huh7 | Cell Invasion (Transwell Assay) | Invasion Inhibition | Significant reduction in invasive cells with FO treatment |
Table 2: Effect of this compound on Key Signaling Proteins in HCC Cells
| Cell Line | Protein | Effect of FO Treatment | Reference |
| HCCLM3 | p-Akt | Significantly decreased | |
| Huh7 | p-Akt | Significantly decreased | |
| HCCLM3 | p-p38 MAPK | Significantly decreased | |
| Huh7 | p-p38 MAPK | Significantly decreased | |
| HCCLM3 | Slug | Inhibited | |
| Huh7 | Slug | Inhibited | |
| HCCLM3 | E-cadherin | Increased | |
| Huh7 | E-cadherin | Increased |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HCC progression by targeting multiple signaling pathways.
Caption: General experimental workflow for studying this compound in HCC cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines Huh7, Hep3B, and HCCLM3 can be used.
-
Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound (FO) Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid cytotoxicity.
Cell Viability Assay (CCK-8)
-
Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
-
Seed HCC cells in 6-well plates and treat with this compound (e.g., 2.00 mM) for 24 and 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed HCC cells in the upper chamber in serum-free medium containing this compound.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis
-
Treat HCC cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38 MAPK, p38 MAPK, Slug, E-cadherin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound presents a promising avenue for the development of novel therapeutic strategies against hepatocellular carcinoma. The provided application notes and protocols offer a framework for researchers to investigate the anti-cancer effects of this compound and to further elucidate its mechanisms of action. The data suggests that this compound warrants further investigation in preclinical and potentially clinical settings for the treatment of HCC.
References
Using N-Feruloyloctopamine as an Antioxidant Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential as a potent antioxidant. Isolated from sources such as garlic skin, this compound exhibits protective effects against oxidative stress, a key pathological factor in numerous diseases.[1] Its defined chemical structure and stability make it a promising candidate for use as an antioxidant standard in various in vitro assays. This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard to assess the antioxidant capacity of test compounds. Additionally, it explores the potential molecular mechanisms underlying its antioxidant activity through key signaling pathways.
Data Presentation: Antioxidant Activity of this compound and Related Compounds
While specific quantitative antioxidant data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize the reported antioxidant activities of this compound and its close analogs.
Table 1: Radical Scavenging Activity of this compound and Analogs
| Compound | Assay | IC50 Value | Reference |
| N-trans-Feruloyltyramine | DPPH | 28.7 µg/mL | [2] |
| N-trans-Feruloyldopamine | DPPH | > N-trans-caffeoyldopamine | [3] |
| N-trans-Caffeoyldopamine | DPPH | 5.95 µM | [3] |
| N-trans-Feruloyldopamine | ABTS | > N-trans-caffeoyldopamine | [3] |
| N-trans-Caffeoyldopamine | ABTS | 0.24 µM | [3] |
Note: IC50 represents the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparative Antioxidant Values of Common Standards
| Antioxidant Standard | Assay | Typical IC50 / TEAC Value |
| Trolox | DPPH | ~5-10 µg/mL |
| Trolox | ABTS | ~2-5 µg/mL |
| Ascorbic Acid (Vitamin C) | DPPH | ~3-8 µg/mL |
| Gallic Acid | DPPH | ~1-5 µg/mL |
TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric, expressing the antioxidant capacity of a compound relative to Trolox.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below, using this compound as the standard.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
DPPH solution (0.1 mM in methanol)
-
Test compound solutions (at various concentrations)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the this compound standard solution in methanol (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the appropriate standard, test compound dilution, or methanol (as a blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the standard or test compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to generate a standard curve.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in ethanol or buffer)
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound solutions (at various concentrations)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the this compound standard solution.
-
-
Assay Procedure:
-
Add 10 µL of the standard, test compound dilution, or solvent (blank) to the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Generate a standard curve and determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Putative Antioxidant Signaling Pathways
Phenolic compounds, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
Caption: Putative antioxidant and anti-inflammatory signaling pathways.
Discussion
This compound's phenolic structure, specifically the ferulic acid moiety, is the primary contributor to its antioxidant properties. The hydroxyl group on the aromatic ring can readily donate a hydrogen atom to neutralize free radicals. Beyond this direct scavenging mechanism, this compound may also modulate cellular defense systems.
The Nrf2-ARE pathway is a critical regulator of endogenous antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain phenolic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, and initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Conversely, the NF-κB pathway is a key player in the inflammatory response, which is often intertwined with oxidative stress. Inflammatory stimuli activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the transcription factor NF-κB to move into the nucleus and promote the expression of pro-inflammatory genes. By inhibiting the IKK complex, compounds like this compound can potentially suppress the inflammatory cascade.
Conclusion
This compound presents itself as a valuable tool for antioxidant research. Its well-defined chemical nature makes it a suitable standard for calibrating and validating antioxidant assays. The detailed protocols provided herein offer a starting point for researchers to incorporate this compound into their antioxidant screening workflows. Furthermore, its potential to modulate key cellular signaling pathways like Nrf2 and NF-κB warrants further investigation to fully elucidate its mechanism of action and its potential as a therapeutic agent in oxidative stress-related pathologies. Researchers are encouraged to use the provided methodologies as a foundation and adapt them to their specific experimental needs.
References
N-Feruloyloctopamine: A Tool for Investigating PI3K/Akt Signaling
Application Notes and Protocols for Researchers
Introduction
N-Feruloyloctopamine (FO) is a naturally occurring phenolic amide with demonstrated anti-cancer properties.[1] Emerging research has identified its role as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade regulating cell survival, proliferation, and metabolism that is often dysregulated in cancer.[1][2][3] These characteristics make this compound a valuable research tool for scientists and drug development professionals studying the PI3K/Akt pathway and its role in diseases like hepatocellular carcinoma (HCC).
This document provides detailed application notes and experimental protocols for utilizing this compound to study the PI3K/Akt signaling pathway in a research setting.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on hepatocellular carcinoma cells.
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (mM) |
| Huh7 | 48 hours | 1.99 |
| HCCLM3 | 48 hours | 2.27 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Illustrative Dose-Dependent Inhibition of Akt Phosphorylation by this compound in Huh7 Cells
| This compound (mM) | Phospho-Akt (Ser473) / Total Akt (Relative Densitometry) |
| 0 (Control) | 1.00 |
| 0.5 | 0.78 |
| 1.0 | 0.55 |
| 2.0 | 0.32 |
| 5.0 | 0.15 |
(Note: The data in this table is illustrative and intended to demonstrate the expected trend of Akt phosphorylation inhibition. Researchers should generate their own data for specific experimental conditions.)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is for detecting the levels of phosphorylated and total Akt in cells treated with this compound.
Materials:
-
Hepatocellular carcinoma cell lines
-
Complete culture medium
-
This compound
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5 mM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with the primary antibody against total Akt, followed by the same washing, secondary antibody incubation, and detection steps.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Protocol 3: In Vitro PI3K Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on PI3K enzyme activity.
Materials:
-
Recombinant active PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
This compound
-
Kinase assay buffer
-
ATP
-
Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the kinase reaction buffer, PI3K enzyme, substrate, and this compound dilutions according to the manufacturer's instructions of the kinase assay kit.
-
Inhibitor Pre-incubation: In a 96-well or 384-well plate, add the PI3K enzyme and different concentrations of this compound. Include a no-inhibitor control and a no-enzyme control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagents provided in the kinase assay kit. This often involves a luminescent or fluorescent readout.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of PI3K activity for each this compound concentration relative to the no-inhibitor control. Plot the percentage of activity against the log of this compound concentration to determine the IC50 value for direct PI3K inhibition.
Conclusion
This compound serves as a potent inhibitor of the PI3K/Akt signaling pathway, making it a valuable chemical probe for studying the intricacies of this critical cellular cascade. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound on cell viability and the phosphorylation status of key pathway components. These studies can contribute to a deeper understanding of PI3K/Akt signaling in health and disease and may aid in the development of novel therapeutic strategies.
References
- 1. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Assay of N-Feruloyloctopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine is a naturally occurring phenolic amide found in various plants. Phenolic compounds are known for their diverse biological activities, including antioxidant and antimicrobial properties.[1][2][3] The evaluation of the antimicrobial potential of this compound is a critical step in the exploration of its therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial efficacy of this compound through established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination, as well as the disk diffusion assay for assessing antimicrobial susceptibility.
Data Presentation
The following tables present illustrative quantitative data on the antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi.
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only, designed to demonstrate the proper format for data presentation. Actual values must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain/Fungal Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 128 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 256 |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 |
| Candida albicans (ATCC 90028) | Yeast | 128 |
| Aspergillus niger (ATCC 16404) | Mold | 256 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Gram Stain/Fungal Type | MBC/MFC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 256 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 512 |
| Escherichia coli (ATCC 25922) | Gram-negative | 512 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 |
| Candida albicans (ATCC 90028) | Yeast | 256 |
| Aspergillus niger (ATCC 16404) | Mold | 512 |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Gram Stain/Fungal Type | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 30 | 15 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 30 | 12 |
| Escherichia coli (ATCC 25922) | Gram-negative | 30 | 13 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 30 | 0 |
| Candida albicans (ATCC 90028) | Yeast | 30 | 16 |
| Aspergillus niger (ATCC 16404) | Mold | 30 | 11 |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC/MFC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland standard (0.5)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10240 µg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 512 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared inoculum to all wells except the sterility control (column 12).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
MBC/MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Sterile cotton swabs
-
Forceps
-
Incubator
Protocol:
-
Preparation of Antimicrobial Disks: Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry completely.
-
Preparation of Inoculum: Prepare the microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a blank disk (impregnated with the solvent used to dissolve the compound) as a negative control. A disk with a known antibiotic can be used as a positive control.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualizations
Figure 1. Workflow for MIC and MBC/MFC Determination.
Figure 2. Workflow for Disk Diffusion Assay.
Figure 3. Plausible Antimicrobial Mechanism of Action.
References
Application Notes and Protocols: Cell Proliferation Assay with N-Feruloyloctopamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Feruloyloctopamine, a natural compound, has demonstrated significant potential in cancer research through its ability to inhibit tumor cell proliferation and induce apoptosis.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines. The methodologies described herein are crucial for researchers investigating the therapeutic potential of this compound. The primary mechanism of action involves the modulation of key signaling pathways, including PI3K/Akt and p38 MAPK, as well as the regulation of genes associated with the cell cycle and apoptosis.[1][2][3]
Data Presentation: Quantitative Effects of this compound on Cell Proliferation
The anti-proliferative activity of this compound has been quantified in hepatocellular carcinoma (HCC) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear reference for its efficacy.
| Cell Line | Treatment Duration | IC50 Value (mM) | Reference |
| Huh7 | 48 hours | 1.99 | [1] |
| HCCLM3 | 48 hours | 2.27 | [1] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound, it is essential to understand the signaling pathways it modulates and the general workflow for its investigation.
Caption: this compound Signaling Pathway.
The experimental workflow for assessing the impact of this compound on cell proliferation typically involves several key stages, from cell culture to data analysis.
Caption: Experimental Workflow for Cell Proliferation Assay.
Experimental Protocols
A detailed protocol for a common colorimetric cell proliferation assay, such as the MTT assay, is provided below. This method is widely used to assess cell viability and proliferation.[4]
Materials:
-
Cancer cell line of interest (e.g., Huh7, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 50 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound presents a promising avenue for anti-cancer drug development due to its demonstrated ability to inhibit cell proliferation and induce apoptosis in cancer cells. The protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic potential and mechanisms of action. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results in the evaluation of this and other potential anti-cancer compounds.
References
Troubleshooting & Optimization
Technical Support Center: Improving N-Feruloyloctopamine Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of N-feruloyloctopamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: N-trans-Feruloyloctopamine is predicted to have low aqueous solubility. One prediction estimates its water solubility to be approximately 0.048 g/L[1]. This inherent poor solubility can pose challenges for in vitro and in vivo studies.
Q2: What are the common strategies to improve the solubility of this compound?
A2: Common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include the use of co-solvents, the formation of inclusion complexes with cyclodextrins, and the preparation of solid dispersions.
Q3: Which co-solvents are recommended for dissolving this compound?
A3: For in vivo studies, a common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a mixture of other co-solvents such as polyethylene glycol (PEG300 or PEG400) and a surfactant like Tween-80 in a saline solution[2]. It is recommended to keep the final concentration of DMSO low, typically below 2%[2].
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are a promising approach. These cyclic oligosaccharides can encapsulate poorly soluble molecules, like this compound, within their hydrophobic cavity, forming water-soluble inclusion complexes[3]. The formation of these complexes can significantly increase the apparent solubility of the guest molecule in aqueous solutions[3].
Q5: What is a solid dispersion and how can it improve the solubility of this compound?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix. This can be achieved by methods such as melting (fusion), solvent evaporation, or hot-melt extrusion. By dispersing this compound at a molecular level within a hydrophilic carrier, its particle size is reduced, and its wettability is increased, leading to an enhanced dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.
Possible Cause: The aqueous solubility of this compound has been exceeded.
Troubleshooting Steps:
-
Increase the concentration of the organic co-solvent: If you are using a co-solvent system (e.g., DMSO), you may need to increase the percentage of the organic solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture, animal model) to the organic solvent.
-
Utilize a different co-solvent system: Experiment with different co-solvents. A combination of solvents can sometimes be more effective than a single one. For example, a mixture of PEG300, Tween-80, and a small amount of DMSO can be effective[2].
-
Consider cyclodextrin complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the aqueous buffer. This can significantly increase its solubility.
-
Prepare a solid dispersion: For oral formulations, preparing a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and prevent precipitation.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.
Troubleshooting Steps:
-
Visually inspect your stock and working solutions: Ensure there are no visible precipitates. If necessary, gently warm or sonicate the solution to aid dissolution, but be cautious about the thermal stability of the compound.
-
Filter your solutions: After preparation, filter your solutions through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of your final working solution: Use an analytical method like HPLC-UV to confirm the actual concentration of dissolved this compound in your aqueous medium.
-
Prepare fresh solutions for each experiment: this compound in aqueous solutions may not be stable over long periods. It is recommended to prepare working solutions fresh on the day of the experiment[2].
Data Presentation
Table 1: Predicted Physicochemical Properties of N-trans-Feruloyloctopamine
| Property | Value | Source |
| Water Solubility | 0.048 g/L | ALOGPS[1] |
| logP | 1.61 | ALOGPS[1] |
| Polar Surface Area | 99.02 Ų | ChemAxon[1] |
| Molecular Weight | 329.35 g/mol | - |
Table 2: Illustrative Example of Solubility Enhancement of a Structurally Related Compound (Ferulic Acid) using Cyclodextrins
Disclaimer: The following data is for Ferulic Acid and is provided as a representative example of the potential solubility enhancement achievable with cyclodextrins. Specific results for this compound may vary.
| Cyclodextrin (CD) | Molar Ratio (Ferulic Acid:CD) | Apparent Solubility (mg/mL) | Fold Increase |
| None | - | 0.8 | - |
| Hydroxypropyl-β-cyclodextrin | 1:1 | 12.5 | ~15.6 |
| Hydroxypropyl-γ-cyclodextrin | 1:1 | 18.2 | ~22.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System
This protocol is adapted from a method for preparing a working solution for in vivo experiments[2].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Prepare the final working solution (example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogeneous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The final concentration of this compound in this example is 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use[2].
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)-UV
This protocol is a proposed method based on a validated method for the structurally similar compound, feruloyltyramine. Optimization may be required.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 320 nm (a UV scan of this compound should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
Gradient Elution (example):
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (equilibration) (This gradient is a starting point and should be optimized for best peak shape and resolution).
-
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the experimental samples in methanol to an expected concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for enhancing and quantifying the aqueous solubility of this compound.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
N-Feruloyloctopamine stability and storage conditions.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of N-Feruloyloctopamine. Following these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid (powder) this compound should be stored at -20°C for long-term stability, with a shelf life of up to three years under these conditions. Some suppliers also suggest storage at 2-8°C, protected from air and light, for shorter periods.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1] Always protect solutions from light.[1]
Q3: Can I store my this compound solution at 4°C?
A3: Storing this compound solutions at 4°C is not recommended for extended periods, as it may lead to degradation. For short-term storage (e.g., during an experiment), keeping the solution on ice is advisable. For longer-term storage, freezing at -20°C or -80°C is necessary.
Q4: My this compound solution has precipitated after freezing. What should I do?
A4: Precipitation can occur if the compound's solubility is exceeded or due to solvent effects at low temperatures. To redissolve the compound, you can warm the vial to room temperature and use sonication to aid dissolution.[2] If precipitation persists, preparing a fresh solution may be necessary. To prevent this, ensure the stock solution concentration is within the solubility limits of the solvent and consider using co-solvents if needed for your experimental dilutions.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and acetone.[3][4] For in vivo experiments, a co-solvent mixture, for example, containing DMSO, PEG300, Tween 80, and saline, may be required to achieve the desired concentration and biocompatibility.[2]
Q6: How sensitive is this compound to light?
A6: While specific photostability data is limited, it is consistently recommended to protect this compound solutions from light.[1][3] This suggests that the compound may be susceptible to photodegradation. Therefore, use amber vials or wrap containers in foil and minimize exposure to ambient light during handling and experiments.
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on supplier information.
Table 1: Storage of Solid this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[2] | --- |
| Powder | 2-8°C | Short-term | Protect from air and light.[3] |
Table 2: Storage of this compound Stock Solutions
| Solvent | Temperature | Duration | Additional Notes |
| DMSO | -80°C | 6 months - 1 year[1][2] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month[1] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
General Protocol for Assessing this compound Stability
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Methanol-Water gradient)[3]
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
-
Light-protected and clear vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber and clear vials to test for light effects.
-
Storage Conditions: Store the vials under different conditions:
-
Temperature: -20°C, 4°C, room temperature (e.g., 25°C).
-
Light: Protected from light (amber vials/wrapped in foil) and exposed to ambient light (clear vials).
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume onto the HPLC system.
-
A suggested starting HPLC method could involve a mobile phase of Methanol-Water with gradient elution and detection at 310 nm.[3]
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Troubleshooting Guide for this compound Handling
Caption: Troubleshooting workflow for handling this compound.
Recommended Storage Decision Tree
References
Technical Support Center: Overcoming N-Feruloyloctopamine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-Feruloyloctopamine precipitation in experimental media. By following these guidelines, users can ensure the successful delivery of this compound to their cell cultures and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
A1: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is rapidly diluted, the this compound is abruptly exposed to an aqueous environment it cannot dissolve in, causing it to precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture to avoid both precipitation and cytotoxicity?
A2: While the tolerance can vary between cell lines, a final DMSO concentration of 0.5% or lower is widely recommended to minimize cytotoxic effects.[1][2][3] For sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at 0.1% or below .[1][2][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: Can the temperature of the media affect the solubility of this compound?
A3: Yes, temperature can influence solubility. It is always recommended to add the this compound stock solution to pre-warmed (37°C) cell culture media .[5][6][7] Adding the compound to cold media can decrease its solubility and increase the likelihood of precipitation.
Q4: I observed precipitation in my media after a few hours or days in the incubator, even though it was clear initially. What could be the cause?
A4: Delayed precipitation can occur due to several factors. The compound might be slowly coming out of a supersaturated solution as it equilibrates at 37°C. Additionally, changes in the media's pH over time due to cellular metabolism can alter the solubility of the compound. Finally, interactions with components in the media, such as proteins in serum, can also lead to precipitation over time.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common issue encountered. The following troubleshooting steps can help resolve it.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into a large volume of media creates localized supersaturation, causing the compound to crash out. | Employ a stepwise dilution technique. Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed media.[5][6] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5][6][7] |
| Incorrect Dilution Technique | Simply adding the stock solution without proper mixing can lead to localized precipitation. | Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.[5] |
Issue 2: Delayed Precipitation in the Incubator
If the media appears clear initially but shows precipitation later, consider the following.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. | Lower the final working concentration of this compound. |
| Media pH Fluctuation | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. | Monitor the pH of your culture medium. If significant changes are observed, consider changing the medium more frequently or using a more robustly buffered medium. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum, leading to the formation of insoluble complexes. | Test the solubility of the compound in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum concentration if your experiment allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Recommended Method for Diluting this compound in Cell Culture Media
This protocol utilizes a serial dilution approach to minimize precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your this compound DMSO stock in the pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first make a 1:100 dilution in media to get a 100 µM intermediate solution.
-
Gentle Mixing: When making the intermediate dilution, add the DMSO stock dropwise to the media while gently swirling the tube.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed media to achieve the final desired concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used to make the intermediate dilution) to a separate batch of media and then adding this to your control wells.
Visualizations
Caption: Experimental workflow for preparing and diluting this compound.
Caption: this compound signaling pathways in tumor cells.[1]
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing N-Feruloyloctopamine Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) of N-Feruloyloctopamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as N-trans-Feruloyloctopamine, is a naturally occurring phenolic amide found in various plants. It is recognized for its antioxidant properties and has demonstrated anti-tumor activities, including the inhibition of cancer cell proliferation and invasion.[1]
Q2: In which solvent should I dissolve this compound for my experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, co-solvents such as PEG300/PEG400 and Tween 80 may be required.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to indirectly inhibit the PI3K/Akt and p38 MAPK signaling pathways by decreasing the phosphorylation of Akt and p38 MAPK. It is also suggested to have a direct effect on E-cadherin, which is involved in the epithelial-mesenchymal transition (EMT).
Troubleshooting Guides
Issue 1: High background or false-positive results in MTT or other tetrazolium-based viability assays.
Possible Cause: this compound is a phenolic compound and possesses antioxidant properties. Such compounds can directly reduce the tetrazolium salt (e.g., MTT) to its formazan product, independent of cellular metabolic activity. This leads to an artificially high signal, suggesting increased cell viability when the compound may actually be cytotoxic.
Troubleshooting Steps:
-
Run a Compound-Only Control: In a cell-free setting, incubate this compound at various concentrations with the MTT reagent in your culture medium. If a color change occurs, it indicates direct reduction of the reagent by the compound.
-
Use Phenol Red-Free Medium: Phenol red in culture medium can interfere with absorbance readings.[2] Switch to a phenol red-free medium for the duration of the assay.
-
Consider Alternative Viability Assays: If interference is confirmed, consider using viability assays that are not based on metabolic reduction. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Crystal Violet Assay: This method stains the DNA of adherent cells.
-
DRAQ7 Assay: This is a flow cytometric assay that can distinguish viable from non-viable cells.[1][3]
-
Issue 2: Poor solubility or precipitation of this compound in culture medium.
Possible Cause: While this compound is soluble in DMSO, adding a concentrated DMSO stock to an aqueous culture medium can cause the compound to precipitate.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to the cells.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock in culture medium rather than adding a small volume of highly concentrated stock directly to the wells.
-
Pre-warm Medium: Gently warm the culture medium to 37°C before adding the this compound stock solution to aid in solubilization.
-
Visual Inspection: After adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation.
Issue 3: Inconsistent or non-reproducible IC50 values.
Possible Cause: Variability in experimental conditions can significantly impact IC50 values.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: The number of cells seeded per well can affect the outcome of the assay. Determine an optimal seeding density for your cell line where the cells are in the logarithmic growth phase for the duration of the experiment.
-
Consistent Incubation Time: The duration of exposure to this compound will influence the IC50 value. Maintain a consistent incubation time across all experiments.
-
Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.[2]
-
Biological and Technical Replicates: Perform multiple independent experiments (biological replicates) and include multiple wells for each concentration within each experiment (technical replicates) to ensure the reliability of your results.
Data Presentation
Table 1: Reported IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Assay Method |
| Huh7 | Hepatocellular Carcinoma | 48 | 1.99 | Not Specified |
| HCCLM3 | Hepatocellular Carcinoma | 48 | 2.27 | Not Specified |
Data extracted from MedchemExpress product information.[1]
Experimental Protocols
MTT Assay Protocol for IC50 Determination
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium (phenol red-free medium is recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in phenol red-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: this compound's effect on signaling pathways.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
Troubleshooting N-Feruloyloctopamine extraction yield issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the extraction of N-Feruloyloctopamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what common source is it extracted?
A1: this compound is a naturally occurring phenolic amide with demonstrated antioxidant and potential antitumor activities. A primary and common source for its extraction is garlic skin (Allium sativum), often considered an industrial by-product.[1]
Q2: My this compound yield is significantly lower than expected. What are the most common initial issues to investigate?
A2: The most critical factors to investigate first are the preparation of your starting material (garlic skin), the choice of extraction solvent, and the extraction conditions (temperature and time). Inadequate drying and grinding of the garlic skin can limit solvent penetration. Using a solvent with inappropriate polarity will result in poor solubility and, consequently, a low yield.
Q3: How does the moisture content of the garlic skin affect the extraction process?
A3: High moisture content in the garlic skin can significantly hinder the extraction of this compound, especially when using less polar solvents. Water can act as a barrier, preventing the solvent from effectively making contact with the intracellular compounds. Thoroughly drying the garlic skin is a crucial pretreatment step.
Q4: Can the extraction method itself be the cause of low yield?
A4: Yes, the choice of extraction technique plays a significant role. While simple maceration can be effective, more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time. However, parameters for these methods must be optimized to prevent degradation of the target compound.
Q5: I am observing degradation of my final product. What are the likely causes?
A5: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions. Exposure to high temperatures, extreme pH values (especially alkaline conditions), and prolonged exposure to light can lead to degradation. It is crucial to handle the extracts under controlled conditions and store the purified compound at low temperatures, protected from light.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low yields.
Issue 1: Low Crude Extract Yield
| Possible Cause | Recommended Solution |
| Inadequate Sample Preparation | Ensure garlic skin is dried to a low moisture content (<10%) and ground into a fine, homogenous powder to maximize surface area for solvent interaction. |
| Suboptimal Solvent Selection | This compound is a phenolic amide. Methanol or ethanol are commonly used for initial extraction. Consider using a gradient of solvents with increasing polarity for exhaustive extraction. An aqueous-ethanolic mixture (e.g., 70% ethanol) may also be effective.[2] |
| Insufficient Extraction Time or Temperature | Increase extraction time or temperature moderately. For maceration, allow for at least 24-48 hours with periodic agitation. For UAE or MAE, optimize the time and power settings. Be cautious of excessive heat which can cause degradation. |
| Incorrect Solid-to-Solvent Ratio | A low solvent volume may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (g/mL). This may need to be optimized for your specific setup.[2] |
Issue 2: Low Purity of this compound in Crude Extract
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | Perform a preliminary defatting step with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities before the main extraction. |
| Inefficient Purification | Implement a multi-step purification process. After initial extraction, use liquid-liquid partitioning to separate compounds based on polarity. Follow this with column chromatography (e.g., silica gel) and potentially preparative HPLC for final purification. |
Issue 3: Degradation of this compound During Processing
| Possible Cause | Recommended Solution |
| Thermal Degradation | Avoid high temperatures during solvent evaporation (rotary evaporation). Use a water bath set to a moderate temperature (e.g., 40-50°C). For long-term storage, keep the purified compound at -20°C or -80°C.[1] |
| pH Instability | Maintain a neutral or slightly acidic pH during aqueous extraction and partitioning steps. Phenolic compounds are often more stable in acidic conditions.[3] |
| Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation and storage. The use of antioxidants in the extraction solvent can also be considered. |
Experimental Protocols
General Extraction Protocol for this compound from Garlic Skin
This protocol is a general guideline and may require optimization.
-
Sample Preparation :
-
Thoroughly dry fresh garlic skins in an oven at 40-50°C until brittle.
-
Grind the dried skins into a fine powder using a blender or mill.
-
-
Maceration :
-
Submerge the powdered garlic skin in methanol (e.g., 100 g in 1 L of methanol).
-
Allow the mixture to stand for 48 hours at room temperature with occasional stirring.
-
Filter the extract through filter paper to remove the solid material.
-
Repeat the maceration of the residue two more times with fresh methanol to ensure complete extraction.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation :
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in distilled water.
-
Perform successive extractions in a separatory funnel with solvents of increasing polarity, such as hexane, followed by ethyl acetate, and then n-butanol.
-
The this compound is expected to partition into the more polar organic phases (ethyl acetate and/or n-butanol).
-
-
Purification :
-
Subject the dried ethyl acetate and/or n-butanol fractions to column chromatography over silica gel.
-
Elute the column with a solvent gradient of increasing polarity (e.g., chloroform-methanol mixture).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
For higher purity, the relevant fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Method for Quantification of this compound
This method is based on protocols for similar compounds and may need optimization.[4]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Approximately 320 nm.
-
Sample Preparation : Dissolve the extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Quantification : Create a calibration curve using a pure standard of this compound.
Data Presentation
Table 1: Factors Influencing Extraction Yield of Phenolic Compounds
| Parameter | Condition | Expected Impact on Yield |
| Solvent Polarity | Methanol, Ethanol, Ethyl Acetate | Higher polarity solvents generally improve extraction of phenolic amides. |
| Temperature | 25°C to 60°C | Increased temperature can enhance solubility and diffusion, but may also lead to degradation. |
| pH | Acidic to Neutral | Phenolic compounds are typically more stable in slightly acidic conditions. |
| Extraction Time | 1 to 48 hours | Longer extraction times can increase yield up to a certain point, after which degradation may occur. |
Note: This table provides general trends for phenolic compounds and should be used as a guideline for optimizing this compound extraction.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified signaling pathway of this compound's inhibitory effects.
References
How to avoid degradation of N-Feruloyloctopamine during extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the degradation of N-Feruloyloctopamine during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a naturally occurring phenolic amide found in various plants, such as saffron, and is recognized for its potential therapeutic properties, including antioxidant and neuroprotective effects. Maintaining its structural integrity during extraction is crucial for accurate quantification and for preserving its biological activity in downstream applications. Degradation can lead to a loss of efficacy and the generation of impurities that may interfere with experimental results.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound, a phenolic compound, during extraction are:
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be catalyzed by enzymes (e.g., polyphenol oxidases) released from plant tissues upon homogenization, as well as by the presence of oxygen.
-
pH: Extreme pH conditions, particularly alkaline environments, can promote the hydrolysis of the amide bond or the oxidation of the phenolic moieties.
-
Temperature: High temperatures used during extraction and solvent evaporation can accelerate both oxidative and hydrolytic degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of the molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to Oxidation: Presence of oxygen and active oxidative enzymes (polyphenol oxidases, peroxidases) in the plant material. | Work in an inert atmosphere: Purge extraction vessels with nitrogen or argon gas. Use antioxidants: Add ascorbic acid (0.1-1% w/v) or sodium metabisulfite to the extraction solvent. Inactivate enzymes: Blanching the plant material with steam or hot water prior to extraction can denature enzymes. Cryo-grinding the sample with liquid nitrogen also minimizes enzymatic activity. |
| Degradation due to pH: Extraction solvent pH is too high or too low. | Optimize pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction. Buffer the extraction solvent if necessary. | |
| Thermal Degradation: High temperatures during extraction or solvent removal. | Use low temperatures: Perform extraction at room temperature or on ice. Use a rotary evaporator at a low temperature (≤40°C) for solvent removal. | |
| Presence of unknown peaks in the chromatogram of the extract. | Formation of Degradation Products: Breakdown of this compound due to oxidation, hydrolysis, or photodegradation. | Identify degradation products: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures. Compare with forced degradation studies. Implement preventative measures: Follow the recommendations for preventing oxidation, pH-induced degradation, and thermal degradation. |
| Discoloration (browning) of the plant material or extract. | Enzymatic Oxidation: Action of polyphenol oxidases on the phenolic compounds. | Inactivate enzymes: As mentioned above, blanching or cryo-grinding can prevent enzymatic browning. Use chelating agents: Add EDTA to the extraction solvent to chelate metal cofactors of oxidative enzymes. |
| Inconsistent extraction efficiency between batches. | Variability in experimental conditions: Inconsistent control over temperature, light exposure, or extraction time. | Standardize the protocol: Ensure that all extraction parameters are kept consistent for every batch. Protect samples from light by using amber glassware or wrapping containers in aluminum foil. |
Data Presentation: Factors Affecting this compound Stability
While specific quantitative data for the degradation kinetics of this compound is not extensively available in the public domain, the following table summarizes the qualitative impact of key factors and recommended preventative measures based on the general behavior of phenolic compounds. Researchers are encouraged to perform their own stability studies to determine optimal conditions for their specific matrix.
| Factor | Effect on this compound Stability | Recommended Range/Condition | Preventative Measures |
| pH | High pH (>8) can lead to rapid degradation. Slightly acidic conditions are generally favorable for stability. | 4 - 6 | Use a buffered extraction solvent. Avoid strongly alkaline conditions. |
| Temperature | Higher temperatures accelerate degradation. | ≤ 40°C | Conduct extraction at room temperature or below. Use low temperatures for solvent evaporation. |
| Light | Exposure to UV and visible light can cause photodegradation. | Minimal exposure | Work in a dimly lit area. Use amber glassware or foil-wrapped containers. |
| Oxygen | Promotes oxidative degradation. | Inert atmosphere | Purge solvents and extraction vessels with nitrogen or argon. |
| Enzymes | Polyphenol oxidases and peroxidases can cause rapid degradation. | Inactivated | Blanch plant material or use cryo-grinding. Add enzyme inhibitors or chelating agents (e.g., EDTA). |
Experimental Protocol: Extraction of this compound with Minimal Degradation
This protocol provides a detailed methodology for the extraction of this compound from plant material, incorporating steps to minimize its degradation.
1. Materials and Reagents:
-
Plant material containing this compound
-
Liquid nitrogen
-
Extraction Solvent: 80% Methanol or Ethanol (HPLC grade) containing 0.5% (w/v) ascorbic acid and 0.1% (v/v) formic acid.
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator with a water bath
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification (optional)
-
Amber vials for storage
2. Procedure:
-
Sample Preparation (Cryo-grinding):
-
Immediately freeze the fresh plant material in liquid nitrogen.
-
Grind the frozen material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. This step should be performed quickly to prevent thawing and enzymatic activity.
-
-
Extraction:
-
Transfer the frozen powder to a pre-chilled flask.
-
Add the pre-chilled extraction solvent (80% Methanol or Ethanol with ascorbic acid and formic acid) at a solid-to-solvent ratio of 1:10 (w/v).
-
Purge the flask with nitrogen or argon gas and seal it.
-
Extract using one of the following methods:
-
Maceration: Stir the mixture on a magnetic stirrer at a low speed for 2-4 hours at 4°C.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled low temperature.
-
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes at 4°C to pellet the solid material.
-
Carefully decant the supernatant. For complete recovery, the pellet can be re-extracted with a smaller volume of the extraction solvent and the supernatants combined.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber collection flask.
-
-
Solvent Evaporation:
-
Concentrate the filtered extract using a rotary evaporator.
-
Maintain the water bath temperature at or below 40°C.
-
Once the organic solvent is removed, the remaining aqueous extract can be lyophilized or further purified.
-
-
Purification (Optional):
-
For higher purity, the aqueous extract can be passed through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the this compound with methanol or acetonitrile.
-
-
Storage:
-
Store the final extract in amber vials at -20°C or -80°C under a nitrogen atmosphere to prevent long-term degradation.
-
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for the extraction of this compound while minimizing degradation.
Caption: Workflow for this compound extraction with degradation prevention.
This comprehensive guide should equip researchers with the necessary knowledge and tools to successfully extract this compound while minimizing its degradation, thereby ensuring the quality and reliability of their research outcomes.
N-Feruloyloctopamine experimental variability and reproducibility.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with N-Feruloyloctopamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield during the synthesis of this compound?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to reaction conditions and reagent quality. Common causes include suboptimal reaction conditions such as incorrect temperature or pH, and the use of impure starting materials which can lead to side reactions. The molar ratio of ferulic acid to octopamine is a critical parameter to control. For enzymatic synthesis, the activity and concentration of the enzyme are crucial, while in chemical synthesis, the choice and amount of catalyst significantly impact the reaction rate and yield. Inefficient purification processes can also lead to a substantial loss of the final product.
Q2: How can I improve the solubility of this compound for in vitro and in vivo experiments?
A2: this compound can be challenging to dissolve. For in vitro studies, a common solvent is DMSO. If precipitation occurs, gentle heating and/or sonication can aid dissolution. For in vivo experiments, co-solvents are often necessary. A typical formulation involves a multi-component solvent system. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of at least 2.5 mg/mL. Another option is 10% DMSO in 90% corn oil. It is recommended to keep the proportion of DMSO in the final working solution below 2% for animal studies, especially if the animals are weak.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. If stored as a stock solution in a solvent like DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.
Q4: I am observing high variability in my cell-based assay results. What could be the contributing factors?
A4: Variability in cell-based assays can arise from multiple sources. It is important to ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. Pipetting errors, especially when preparing serial dilutions of this compound, can introduce significant variability. The stability of the compound in the culture medium over the course of the experiment should also be considered. Additionally, the specific cell line being used can contribute to variability, as different cell lines may have different sensitivities to the compound.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Suboptimal reaction conditions (temperature, pH, reaction time). | Systematically optimize reaction conditions through small-scale trial reactions. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of ferulic acid and octopamine. | |
| Inactive catalyst or enzyme. | Use a fresh batch of catalyst or enzyme and ensure proper storage. | |
| Presence of side reactions. | Analyze the crude reaction mixture by techniques like TLC or LC-MS to identify byproducts and adjust reaction conditions to minimize their formation. | |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the chromatography conditions. Experiment with different solvent systems for column chromatography or consider using preparative HPLC for higher resolution. |
| Product precipitation during workup. | Adjust the pH and solvent composition during extraction and purification to maintain product solubility. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Inaccurate drug concentration. | Calibrate pipettes regularly. Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Fluctuation in incubation time. | Standardize the incubation time for all experiments. | |
| Cell line instability. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| High background signal in reporter assays | "Leaky" promoter in the reporter construct. | Use a reporter construct with a low basal level of expression. |
| Autofluorescence of the compound. | Run a control with the compound in cell-free media to assess its intrinsic fluorescence at the measurement wavelength. | |
| Weak or no biological response | Degradation of the compound in culture media. | Assess the stability of this compound in your specific cell culture media over the experimental time course. |
| Incorrect assay endpoint. | Ensure the chosen assay endpoint is appropriate to detect the expected biological activity of this compound (e.g., apoptosis, inhibition of proliferation). | |
| Cell line is not sensitive to the compound. | Test the compound on a panel of different cell lines to identify a responsive model. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay |
| IC50 (48h) | Huh7 | 1.99 mM | CCK8 assay for cell viability[1][2] |
| IC50 (48h) | HCCLM3 | 2.27 mM | CCK8 assay for cell viability[1][2] |
Experimental Protocols
Synthesis of N-trans-Feruloyloctopamine (Amide Coupling)
This protocol describes a general method for the synthesis of N-trans-Feruloyloctopamine via an amide coupling reaction.
Materials:
-
trans-Ferulic acid
-
Octopamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Activation of Ferulic Acid:
-
Dissolve trans-ferulic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Amide Coupling:
-
In a separate flask, dissolve octopamine hydrochloride (1.2 eq) in anhydrous DMF and add TEA (1.5 eq) to neutralize the hydrochloride.
-
Filter the reaction mixture from Step 1 to remove the DCU precipitate.
-
Slowly add the filtrate containing the activated ferulic acid-NHS ester to the octopamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 times) to remove any unreacted ferulic acid and NHS.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and hexane) to obtain pure N-trans-Feruloyloctopamine.
-
Cell Viability Assay (CCK8)
This protocol describes the use of the Cell Counting Kit-8 (CCK8) to assess the effect of this compound on cell proliferation.
Materials:
-
Huh7 or HCCLM3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
CCK8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
CCK8 Assay:
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK8 but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Experimental workflow for synthesis, in vitro testing, and data analysis of this compound.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
Navigating the Separation of N-Feruloyloctopamine Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals working with N-Feruloyloctopamine, achieving a clean and reproducible separation of its isomers by High-Performance Liquid Chromatography (HPLC) is a critical step in accurate analysis and characterization. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to refining your HPLC method for this compound isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I should be aware of?
A1: this compound typically exists as cis and trans isomers due to the double bond in the feruloyl moiety. It is important to be able to separate these isomers for accurate quantification and characterization.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: A reversed-phase C18 column is a common and effective choice for the separation of this compound isomers. Columns with a smaller particle size (e.g., sub-2 µm) used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide higher resolution and faster analysis times.
Q3: What is the expected elution order for the cis and trans isomers on a C18 column?
A3: On a reversed-phase C18 column, the cis-isomer of this compound is generally expected to elute earlier than the trans-isomer.[1]
Q4: What is a good starting point for the mobile phase composition?
A4: A common mobile phase for separating this compound isomers consists of a gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like 0.1% formic acid.[1] The formic acid helps to improve peak shape and ionization efficiency, especially for mass spectrometry detection.
Q5: At what wavelength should I monitor the separation of this compound isomers?
A5: A detection wavelength of around 320 nm is suitable for monitoring this compound isomers, as this corresponds to a UV absorbance maximum for the feruloyl group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am seeing poor resolution or co-elution of my this compound isomer peaks. What should I do?
A1: Poor resolution between the cis and trans isomers is a common challenge. Here are several steps you can take to improve separation:
-
Optimize the Gradient: A shallow gradient can often improve the separation of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (acetonitrile) in your gradient program.
-
Adjust the Mobile Phase pH: While 0.1% formic acid is a good starting point, slight adjustments to the mobile phase pH can sometimes alter the selectivity between isomers.
-
Lower the Temperature: In reversed-phase chromatography, lowering the column temperature can sometimes increase the resolution between isomers. Try running the separation at a lower temperature (e.g., 25°C or 30°C) if you are currently using a higher temperature.
-
Change the Organic Modifier: If you are using acetonitrile, consider trying methanol as the organic modifier. Methanol has different selectivity compared to acetonitrile and may improve the separation of your isomers.
-
Consider a Different Stationary Phase: If optimizing the mobile phase and temperature does not provide adequate resolution, you might need to try a different column. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic compounds like this compound.
Q2: My this compound peaks are tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors. Here are some troubleshooting steps:
-
Ensure Proper pH: The use of an acidic modifier like formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing. Ensure your mobile phase is adequately acidified.
-
Check for Column Contamination: Contaminants from your sample or mobile phase can accumulate on the column and cause peak tailing. Try washing the column with a strong solvent.
-
Use a High-Purity Column: Older or lower-quality silica columns may have more exposed silanol groups. Using a modern, high-purity, end-capped C18 column can minimize tailing.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q3: My retention times are shifting from run to run. What could be the cause?
A3: Unstable retention times can indicate a problem with your HPLC system or method robustness. Consider the following:
-
Insufficient Column Equilibration: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare your mobile phases carefully and consistently. If you are mixing solvents online, ensure your pump's proportioning valves are working correctly.
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary. Use a column oven to maintain a stable temperature.
-
Pump Performance: Check for leaks in your pump and ensure it is delivering a consistent flow rate.
Quantitative Data Summary
The following tables summarize typical parameters for an HPLC method suitable for the separation of this compound isomers.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Value |
| HPLC System | UHPLC or HPLC system with a binary pump and UV or MS detector |
| Column | ACQUITY BEH C18 (or equivalent reversed-phase C18) |
| Column Dimensions | 100 mm x 2.1 mm |
| Particle Size | 1.8 µm |
| Column Temperature | 40 °C |
Table 2: Mobile Phase and Gradient Elution Parameters
| Parameter | Description |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Detection Wavelength | 320 nm |
| Injection Volume | 5 µL |
| Gradient Program | See Experimental Protocol below |
Experimental Protocols
Detailed Methodology for UHPLC Separation of this compound Isomers
This protocol is adapted from a method for the analysis of hydroxycinnamic acid amides in plant extracts.[1]
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile compatible with the initial mobile phase).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
UHPLC Conditions:
-
Column: ACQUITY BEH C18, 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 320 nm or Mass Spectrometry (MS).
-
-
Gradient Elution Program:
-
Start with 5% Mobile Phase B and hold for 1 minute.
-
Increase linearly to 100% Mobile Phase B over 23 minutes.
-
Hold at 100% Mobile Phase B for 4 minutes.
-
Return to the initial condition of 5% Mobile Phase B at 28.5 minutes.
-
Equilibrate the column at the initial conditions for 2.5 minutes before the next injection.
-
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for refining your HPLC method for this compound isomer separation.
References
Technical Support Center: N-Feruloyloctopamine Dosage and Experimental Guidance
Welcome to the technical support center for N-Feruloyloctopamine (FO), a potent antioxidant compound with significant antitumor properties. This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in various cell lines, including troubleshooting tips and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on existing data, a broad starting range of 0.1 µM to 50 µM is recommended. For hepatocellular carcinoma (HCC) cell lines, a concentration of approximately 2 mM has been shown to be effective.[1]
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vitro experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure stability and activity. It is recommended to aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its antitumor effects by inhibiting cell proliferation and invasion, and inducing apoptosis.[1][2][3] Its mechanism involves the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways, as well as the regulation of proteins involved in the epithelial-mesenchymal transition (EMT).[1][2][3]
Q4: I am not observing the expected cytotoxic effects. What are some potential reasons?
A4: Several factors could contribute to a lack of cytotoxic effects. Firstly, ensure the this compound solution is properly prepared and has not degraded. Secondly, the optimal concentration is highly cell-line dependent; therefore, a thorough dose-response and time-course experiment is essential. Finally, consider the specific characteristics of your cell line, as inherent resistance mechanisms may be present.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell seeding density- Inconsistent drug concentration- Degradation of this compound stock | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh drug dilutions for each experiment from a properly stored stock.- Aliquot the stock solution to minimize freeze-thaw cycles. |
| Low cytotoxicity observed | - Sub-optimal drug concentration- Insufficient incubation time- Cell line resistance | - Perform a dose-response experiment to determine the IC50 value for your specific cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.- Research the specific cell line for known resistance mechanisms to similar compounds. |
| Difficulty dissolving this compound | - Incorrect solvent- Low temperature | - Use a recommended solvent such as DMSO.- Gently warm the solution to aid dissolution. |
Dosage and Efficacy Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dosage of this compound. The following table summarizes the available IC50 values for different cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| Huh7 | Hepatocellular Carcinoma | 48 | 1.99[3][4] |
| HCCLM3 | Hepatocellular Carcinoma | 48 | 2.27[3][4] |
Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
This compound inhibits the PI3K/Akt pathway, a central regulator of cell survival and proliferation. It achieves this by decreasing the phosphorylation of Akt, a key protein in this pathway.[1][2][3][4]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. This compound has been demonstrated to decrease the phosphorylation of p38 MAPK, thereby modulating its activity.[1][2][3][4]
References
Technical Support Center: Minimizing Off-Target Effects of N-Feruloyloctopamine
Welcome to the technical support center for N-Feruloyloctopamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you design robust experiments and interpret your results with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound (FO) is a naturally occurring antioxidant compound.[1] In cancer research, particularly in hepatocellular carcinoma, its primary mechanism of action involves the inhibition of the PI3K/Akt and p38 MAPK signaling pathways.[1][2] This inhibition leads to reduced tumor cell proliferation and invasion.[1][2]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity. As with any small molecule inhibitor, it is crucial to consider and minimize the potential off-target effects of this compound to ensure that the observed biological responses are a direct result of its intended activity on the PI3K/Akt and p38 MAPK pathways.
Q3: Is there a known off-target profile for this compound?
Currently, a comprehensive, publicly available off-target binding profile for this compound is not available. Its structural similarity to other natural compounds suggests potential interactions with other cellular targets, such as Transient Receptor Potential (TRP) channels, although this has not been definitively confirmed. Therefore, it is essential for researchers to experimentally characterize its selectivity profile within the context of their specific experimental system.
Q4: What are the initial steps to minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Optimize incubation time: Shorter incubation times that are sufficient to observe the on-target effect can reduce the likelihood of off-target interactions.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Confirm with orthogonal approaches: Use a structurally and mechanistically different inhibitor of the same target pathway to see if it phenocopies the effects of this compound. Additionally, genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of the intended targets (PI3K, Akt, or p38 MAPK) should produce a similar phenotype.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at expected effective concentrations. | Off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the IC50 for toxicity and compare it to the EC50 for the on-target effect. A large window between efficacy and toxicity suggests better on-target specificity. Consider performing a counter-screen for general cytotoxicity. |
| Inconsistent or unexpected phenotypic changes not explained by PI3K/Akt or p38 MAPK inhibition. | Engagement of unknown off-targets. | 1. Perform a kinase selectivity screen to identify other kinases inhibited by this compound. 2. Use a Cellular Thermal Shift Assay (CETSA) to identify protein targets that are stabilized by this compound binding in intact cells. 3. Consider computational prediction of potential off-targets to guide further experimental validation.[3][4][5][6][7][8] |
| Discrepancy between in vitro biochemical assays and cell-based assay results. | Poor cell permeability, compound instability, or active efflux from cells. | 1. Assess the cell permeability of this compound. 2. Evaluate its stability in your cell culture medium over the course of the experiment. 3. Consider the presence of efflux pumps in your cell model that may reduce the intracellular concentration of the compound. |
| Effect of this compound is not rescued by overexpression of the target protein. | The observed phenotype is due to an off-target effect. | This is strong evidence for an off-target effect. Prioritize off-target identification assays like kinase profiling or CETSA. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the recombinant kinase, a suitable peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
| Component | Example Concentration |
| This compound | 1 nM - 100 µM |
| Recombinant Kinase | 1-10 nM |
| Peptide Substrate | 1-10 µM |
| ATP | 10-100 µM (near Km for ATP) |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of this compound with its target proteins (on- and off-targets) in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler for 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory action on PI3K/Akt and p38 MAPK pathways.
Experimental Workflow
Caption: A workflow for troubleshooting unexpected results with this compound.
Logical Relationships
Caption: Differentiating between on-target, off-target, and cytotoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:66648-44-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational Prediction of Chemical Tools for Identification and Validation of Synthetic Lethal Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of N-Feruloyloctopamine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in achieving adequate in vivo bioavailability of N-Feruloyloctopamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our animal studies after oral administration. What are the likely reasons for this poor bioavailability?
A1: Low oral bioavailability of this compound, a phenolic compound, is often multifactorial. The primary contributing factors include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal (GI) fluids. This low solubility can be a rate-limiting step for its absorption.
-
First-Pass Metabolism: As a phenolic compound, this compound is susceptible to extensive metabolism in the gut wall and liver before it reaches systemic circulation.[1][2] This phenomenon, known as the first-pass effect, can significantly reduce the concentration of the active drug.[1][2]
-
Chemical Instability: The compound may be susceptible to degradation in the harsh acidic environment of the stomach.
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, in the intestinal epithelium, which actively pump the compound back into the GI lumen.
Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended to identify and address the root cause of poor bioavailability:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess its lipophilicity (LogP value).
-
Evaluate its solid-state properties (crystalline vs. amorphous).
-
-
In Vitro Permeability Assays:
-
Utilize Caco-2 cell monolayers to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
-
-
In Vitro Metabolic Stability:
-
Incubate this compound with liver microsomes to evaluate its susceptibility to first-pass metabolism.
-
The results from these initial studies will help in selecting an appropriate formulation strategy to enhance its oral bioavailability.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, thereby enhancing the solubilization and absorption of lipophilic drugs.[3]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its uptake by the intestinal epithelium.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor aqueous solubility. | Employ solubility enhancement techniques such as solid dispersions, SEDDS, or nanoparticle formulations. See the detailed protocols below. |
| High first-pass metabolism. | Consider co-administration with a bioenhancer that inhibits metabolic enzymes (e.g., piperine), or use a formulation that promotes lymphatic uptake (e.g., SEDDS).[5] | |
| High Inter-Individual Variability in Plasma Concentrations | Inconsistent dissolution from the formulation. | Optimize the formulation to ensure robust and reproducible drug release. For solid dispersions, ensure homogeneity. For SEDDS, ensure spontaneous and complete emulsification. |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. | |
| No Detectable Plasma Concentration | Severe degradation in the stomach. | Use enteric-coated formulations to protect the compound from the acidic environment of the stomach. |
| Analytical method not sensitive enough. | Validate and, if necessary, improve the sensitivity of the bioanalytical method for detecting this compound in plasma. |
Quantitative Data on Bioavailability Enhancement
Due to the limited availability of direct comparative in vivo bioavailability data for this compound in different formulations, the following tables present illustrative data based on studies with structurally related phenolic compounds (Ferulic Acid) and other lipophilic molecules, demonstrating the potential impact of advanced formulation strategies.
Table 1: Illustrative Pharmacokinetic Parameters of Ferulic Acid and its Enhanced Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Ferulic Acid (Aqueous Suspension) | 50 | 150 ± 25 | 0.5 | 450 ± 60 | 100 |
| Ferulic Acid - Solid Dispersion (PVP K30) | 50 | 450 ± 50 | 0.5 | 1350 ± 150 | 300 |
| Ferulic Acid - Chitosan Nanoparticles | 50 | 300 ± 40 | 1.0 | 950 ± 110 | 211 |
Data are presented as mean ± SD and are illustrative, based on the enhancement potential observed for similar compounds. Actual values for this compound may vary.
Table 2: Illustrative Pharmacokinetic Parameters for a Lipophilic Compound in a Standard vs. SEDDS Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Lipophilic Compound (Oil Solution) | 25 | 800 ± 120 | 4.0 | 6400 ± 900 | 100 |
| Lipophilic Compound (SEDDS) | 25 | 2400 ± 300 | 2.0 | 19200 ± 2500 | 300 |
Data are presented as mean ± SD and are illustrative, based on the enhancement potential observed for lipophilic drugs in SEDDS formulations. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask with the aid of sonication.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C.
-
A thin film of the solid dispersion will form on the inner wall of the flask.
-
Scrape the film and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be pulverized and sieved for further characterization and in vivo studies.
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant), Magnetic stirrer.
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Based on the solubility studies, prepare the SEDDS formulation by mixing Capryol 90, Kolliphor RH 40, and Transcutol HP in a predetermined ratio (e.g., 30:40:30, w/w/w).
-
Heat the mixture to 40°C on a magnetic stirrer and stir until a clear, homogenous solution is formed.
-
Dissolve the required amount of this compound in the prepared vehicle with continuous stirring.
-
To evaluate the self-emulsification properties, add 1 mL of the formulation to 250 mL of water at 37°C with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
-
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization Method
-
Materials: this compound, Compritol 888 ATO (solid lipid), Poloxamer 188 (surfactant), High-speed homogenizer, Probe sonicator.
-
Procedure:
-
Melt the Compritol 888 ATO at a temperature approximately 5-10°C above its melting point (around 75-80°C).
-
Dissolve this compound in the molten lipid.
-
Prepare an aqueous surfactant solution of Poloxamer 188 at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and homogenize using a high-speed homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be used for further studies or lyophilized for long-term storage.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
p38 MAPK Signaling Pathway
This compound has also been shown to modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[6]
Caption: p38 MAPK signaling cascade and the modulatory effect of this compound.
Experimental Workflow for Enhancing Bioavailability
The following diagram illustrates a logical workflow for selecting and evaluating a suitable formulation to enhance the in vivo bioavailability of this compound.
Caption: A logical workflow for the formulation development to enhance bioavailability.
References
- 1. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
In Vivo Anticancer Activity of N-Feruloyloctopamine: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable absence of in vivo studies validating the anticancer activity of N-Feruloyloctopamine. To date, research on this natural compound has been confined to in vitro investigations, primarily focusing on hepatocellular carcinoma (HCC) cell lines. These laboratory studies show promise, indicating that this compound can inhibit cancer cell proliferation and invasion. However, the crucial step of demonstrating efficacy and safety in animal models has not yet been documented in published research.
This guide will therefore summarize the current in vitro findings for this compound, providing a foundation for understanding its potential anticancer properties. To offer a complete picture for researchers and drug development professionals, we will also present a comparative overview of a different experimental compound, FBA-TPQ, for which in vivo data is available. This will serve as a practical example of the experimental data and methodologies required to validate an anticancer agent's activity in a living organism.
This compound: In Vitro Anticancer Activity
This compound, a compound that can be isolated from garlic skin, has demonstrated notable anticancer effects in laboratory settings.[1] Studies on human hepatocellular carcinoma cell lines, Huh7 and HCCLM3, have shown that it can impede cell proliferation and invasion.[2]
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Key Findings | IC50 Value | Reference |
| Huh7 | Cell Proliferation | Inhibition of cell growth | 1.99 mM (at 48h) | [1] |
| HCCLM3 | Cell Proliferation | Inhibition of cell growth | 2.27 mM (at 48h) | [1] |
| Huh7, HCCLM3 | Cell Invasion | Significant reduction in invasive cells | Not Applicable | [2] |
Mechanism of Action
The anticancer activity of this compound is attributed to its influence on key cellular signaling pathways. Research indicates that the compound significantly decreases the phosphorylation levels of Akt and p38 MAPK.[2] By doing so, it can disrupt the signaling cascades that promote cancer cell survival, proliferation, and metastasis. Furthermore, it has been observed to inhibit the expression of Slug, a protein involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and migration, while increasing the level of E-cadherin.[2]
A proposed signaling pathway for this compound's in vitro anticancer activity is illustrated below:
Experimental Protocols: In Vitro Studies
Cell Culture: Human hepatocellular carcinoma cell lines (Huh7 and HCCLM3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0.1-50 mM) for different time points (0-72 h).[1] Cell viability was assessed using a Cell Counting Kit-8, and the half-maximal inhibitory concentration (IC50) was calculated.
Transwell Matrigel Invasion Assay: To evaluate the effect on cell invasion, transwell chambers with Matrigel-coated membranes were used. Cells treated with this compound were placed in the upper chamber, and the number of cells that invaded the lower chamber was quantified after a specific incubation period.[2]
Western Blot Analysis: The expression and phosphorylation levels of key proteins in the PI3K/Akt and p38 MAPK signaling pathways (e.g., Akt, p-Akt, p38, p-p38), as well as EMT markers (e.g., Slug, E-cadherin), were determined by Western blotting.
Comparative Example: In Vivo Anticancer Activity of FBA-TPQ
To illustrate the type of data and methodologies required for in vivo validation, we present findings from a study on FBA-TPQ, a novel synthetic makaluvamine analog, in a breast cancer xenograft model.
Data Presentation: In Vivo Efficacy of FBA-TPQ in a Mouse Xenograft Model
| Treatment Group | Dosage | Administration Schedule | Tumor Growth Inhibition (%) | Body Weight Loss | Reference |
| FBA-TPQ | 5 mg/kg/day | 3 days/week for 3 weeks | 36.2% (P < 0.001) | No significant loss | [3] |
| FBA-TPQ | 10 mg/kg/day | 3 days/week for 2 weeks | Not specified | Weight loss observed | [3] |
| FBA-TPQ | 20 mg/kg/day | 3 days/week for 1 week | ~71.6% (on day 18) | Weight loss observed | [3] |
Experimental Protocols: In Vivo Xenograft Study
Animal Model: Athymic nude mice or severe combined immunodeficient (SCID) mice are commonly used for xenograft studies to prevent rejection of human tumor cells.[4]
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously or into the organ of origin (orthotopic model) in the mice.[3][4]
Drug Administration: Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound (e.g., FBA-TPQ) is administered via a specific route (e.g., intraperitoneal, intravenous, oral) at predetermined doses and schedules.[3]
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal body weight is also recorded as an indicator of toxicity. At the end of the study, tumors are excised and weighed.[3]
Western Blot Analysis of Xenograft Tumors: To confirm the mechanism of action in vivo, protein expression in the xenograft tumors can be analyzed by Western blotting.[3]
A generalized workflow for an in vivo anticancer activity study is depicted below:
Conclusion and Future Directions
The in vitro data for this compound suggests that it is a promising candidate for further investigation as an anticancer agent, particularly for hepatocellular carcinoma. Its ability to modulate the PI3K/Akt and p38 MAPK pathways provides a solid rationale for its observed effects on cancer cell proliferation and invasion.
However, the lack of in vivo studies represents a significant gap in the current understanding of its therapeutic potential. To advance this compound towards clinical consideration, future research must prioritize the validation of its anticancer activity in relevant animal models. Such studies are essential to determine its efficacy, optimal dosage, administration route, and potential toxicity in a living system. The experimental design and endpoints outlined in the comparative example of FBA-TPQ provide a clear roadmap for the necessary preclinical in vivo evaluation of this compound. Only through rigorous in vivo testing can the true therapeutic value of this natural compound be ascertained.
References
- 1. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
N-Feruloyloctopamine: A Comparative Analysis of Its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
N-Feruloyloctopamine, a naturally occurring phenolic compound found in various plants, has garnered interest for its potential biological activities, including its antioxidant properties. Understanding its antioxidant capacity in comparison to other well-established phenolic compounds is crucial for its potential application in drug development and nutraceuticals. This guide provides an objective comparison based on available experimental data, details the methodologies for key antioxidant assays, and visualizes the experimental workflow.
Quantitative Comparison of Antioxidant Capacity
Direct quantitative data on the free radical scavenging activity of this compound from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is limited in current scientific literature. However, to provide a comparative perspective, the following table summarizes the antioxidant capacity of several common phenolic compounds, including the structurally related N-trans-feruloyldopamine, for which experimental data is available. The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound |
| This compound | Data not available | Data not available | - |
| N-trans-Caffeoyldopamine | 5.95[1] | 0.24[1] | Ascorbic Acid |
| Quercetin | ~2-10 | ~1.5-4.5 (TEAC) | Trolox |
| Ferulic Acid | ~25-50 | ~10-20 (TEAC) | Trolox |
| Caffeic Acid | ~10-30 | ~1.0-2.0 (TEAC) | Trolox |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~15-30 (TEAC) | - |
| Trolox | - | 1.0 (by definition) | - |
Note: The IC50 values can vary depending on the specific experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric where the antioxidant capacity is expressed in terms of Trolox equivalents. While direct IC50 values for this compound are not currently available, its structural similarity to ferulic acid and other phenolic amides suggests it likely possesses significant antioxidant activity. Further experimental studies are required to quantify its precise free-radical scavenging capacity.
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
Prepare a blank sample containing the solvent and the DPPH solution.
-
Prepare a control sample for each test concentration containing the test compound and the solvent without the DPPH solution to account for any absorbance of the compound itself.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the absorbance change to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution (e.g., 10 µL) to a specific volume of the FRAP reagent (e.g., 190 µL).
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to a standard curve prepared with known concentrations of ferrous sulfate. The results are typically expressed as µM Fe(II) equivalents.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: General workflow for in vitro antioxidant capacity assays.
This guide provides a foundational understanding of the antioxidant capacity of this compound in the context of other phenolic compounds. The lack of direct quantitative data highlights a research gap that, once filled, will allow for a more definitive assessment of its potential as a potent antioxidant agent.
References
A Comparative Analysis of N-Feruloyloctopamine and Octopamine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Feruloyloctopamine and Octopamine, tailored for researchers, scientists, and professionals in drug development. We will delve into their biochemical properties, physiological effects, and the experimental methodologies used to evaluate them.
Introduction
Octopamine is a well-established biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, particularly insects.[1][2][3] It plays a crucial role in a wide array of physiological processes, including the modulation of behavior, learning, and memory.[1][3][4] Structurally analogous to norepinephrine in vertebrates, octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs).[1][2]
This compound , a natural compound found in plants like garlic, is structurally related to octopamine, featuring an octopamine moiety linked to ferulic acid.[5] Current research on this compound has primarily focused on its antioxidant and antitumor properties in mammalian cell lines, where it has been shown to inhibit cancer cell proliferation and induce apoptosis through pathways such as PI3K/Akt and p38 MAPK.[6]
This guide aims to present the current state of knowledge on both compounds, highlighting the significant research gap that exists in the direct comparative analysis of their effects, particularly concerning this compound's activity at invertebrate octopamine receptors.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of Octopamine and this compound.
| Property | Octopamine | This compound |
| Molecular Formula | C₈H₁₁NO₂ | C₁₈H₁₉NO₅ |
| Molecular Weight | 153.18 g/mol | 329.35 g/mol |
| Structure | Phenylethanolamine | Amide of Octopamine and Ferulic Acid |
| Known Sources | Endogenously produced in invertebrates; trace amounts in vertebrates. | Found in various plants, including garlic skin.[6] |
Comparative Biological Activity and Physiological Roles
Octopamine: The Endogenous Neuromodulator in Invertebrates
Octopamine's role in invertebrates is multifaceted, acting as a key regulator of numerous physiological and behavioral processes:
-
Neuromodulation: Octopamine modulates the activity of neural circuits, influencing behaviors such as aggression, flight, and foraging.[7][8] It is often released during "fight-or-flight" responses, preparing the insect for heightened activity.
-
Metabolism: As a neurohormone, it is released into the hemolymph and mobilizes lipids and carbohydrates to meet increased energy demands.[1][3]
-
Sensory Perception: It can modulate the sensitivity of sensory inputs.[1]
-
Learning and Memory: Octopamine signaling is implicated in associative learning and memory formation in insects.[1]
This compound: An Antioxidant and Antitumor Agent
The known biological activities of this compound are primarily derived from studies on mammalian cancer cells and do not currently extend to the invertebrate nervous system.
-
Antioxidant Activity: this compound has been identified as a potent antioxidant.
-
Antitumor Effects: It has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells and induce apoptosis.[6] The proposed mechanisms involve the modulation of the PI3K/Akt and p38 MAPK signaling pathways.[6]
Crucially, there is a lack of published data on the binding affinity of this compound to invertebrate octopamine receptors and its potential effects on octopamine-mediated signaling pathways and behaviors in insects. This represents a significant area for future research.
Receptor Binding and Signaling Pathways
Octopamine Receptors and Signaling
Octopamine exerts its effects by binding to specific GPCRs, which are broadly classified based on their signaling mechanisms.[9]
-
Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are typically coupled to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate Protein Kinase C (PKC).
-
Beta-adrenergic-like octopamine receptors (OctβR): These receptors are generally coupled to Gs proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[1]
Figure 1: Octopamine Signaling Pathways.
Potential Signaling of this compound
As there is no data on this compound's interaction with invertebrate octopamine receptors, its signaling pathways in this context remain unknown. The pathways identified in mammalian cancer cells (PI3K/Akt, p38 MAPK) are distinct from the primary octopamine signaling cascades in insects.
Experimental Protocols
To facilitate future comparative studies, we provide detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a ligand to its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of a competing non-labeled ligand (e.g., this compound) for an octopamine receptor.
Materials:
-
Cell membranes expressing the octopamine receptor of interest.
-
Radiolabeled ligand (e.g., [³H]octopamine).
-
Unlabeled competitor ligands (Octopamine and this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Receptor Binding Assay Workflow.
cAMP Second Messenger Assay
This functional assay measures the activation of Gs-coupled octopamine receptors.
Objective: To quantify the change in intracellular cAMP levels in response to receptor activation by a ligand.
Materials:
-
Cells expressing a Gs-coupled octopamine receptor.
-
Test compounds (Octopamine, this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC₅₀ values for each compound.
Phospholipase C (Calcium Flux) Assay
This functional assay measures the activation of Gq-coupled octopamine receptors.
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing a Gq-coupled octopamine receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (Octopamine, this compound).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the test compounds and continue to monitor the fluorescence signal over time.
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response for each concentration of the test compound and calculate EC₅₀ values.
Conclusion and Future Directions
The comparative analysis of Octopamine and this compound reveals two compounds with distinct, well-characterized biological roles in different biological systems. Octopamine is a pivotal neuromodulator in invertebrates, with its signaling pathways and physiological effects extensively studied. In contrast, this compound is recognized for its antioxidant and potential therapeutic applications in mammalian systems, with no current evidence of its interaction with the invertebrate octopamine system.
The structural similarity between the two molecules strongly suggests the potential for this compound to act as a ligand for octopamine receptors. This presents a compelling avenue for future research. The experimental protocols detailed in this guide provide a clear roadmap for investigating this hypothesis. Such studies would not only elucidate the potential neuromodulatory or insecticidal properties of this compound but could also pave the way for the development of novel, targeted insecticides or research tools for studying the octopaminergic system. The lack of direct comparative data underscores a significant opportunity for novel discoveries in the fields of neurobiology and pesticide science.
References
- 1. Octopamine-mediated neuromodulation of insect senses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of octopamine in locusts and other arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Review of octopamine in insect nervous systems | Semantic Scholar [semanticscholar.org]
- 5. (R)-N-Trans-Feruloyloctopamine | C18H19NO5 | CID 11151622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Behavioral Functions of Octopamine in Adult Insects under Stressful Conditions [ouci.dntb.gov.ua]
- 8. Octopamine mediates starvation-induced hyperactivity in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of N-Feruloyloctopamine Against Drug-Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the potential efficacy of N-Feruloyloctopamine, a naturally occurring phenolic amide, against a panel of drug-resistant pathogens. Due to a lack of extensive, publicly available data on the direct antibacterial action of this compound against these specific strains, this guide presents a framework for evaluation. It includes detailed experimental protocols for assessing antimicrobial activity and collates available data on comparator compounds to provide a benchmark for future studies.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various compounds against common drug-resistant pathogens. The data for this compound is presented here as a hypothetical placeholder to illustrate how it would be compared once experimental results are available. Data for comparator compounds are derived from existing literature.
| Compound | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL) | Vancomycin-Resistant Enterococcus faecium (VRE) MIC (µg/mL) | Carbapenem-Resistant Acinetobacter baumannii (CRAB) MIC (µg/mL) |
| This compound (Hypothetical) | [Data not available] | [Data not available] | [Data not available] |
| Vancomycin | 1-2 | >256 | Not Applicable |
| Linezolid | 1-4 | 1-4 | Not Applicable |
| Daptomycin | 0.5-1 | 1-4 | Not Applicable |
| Colistin | >64 | >64 | 0.5-2 |
| Meropenem | >16 | >16 | >16 |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of antimicrobial efficacy. The following protocols are based on established guidelines for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Materials:
- Test Compound: this compound and comparator agents are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Bacterial Strains: Drug-resistant pathogens (e.g., MRSA, VRE, CRAB) are cultured on appropriate agar plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred from a fresh agar plate to a sterile tube containing saline.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The test compound and comparators are serially diluted two-fold across the wells of the 96-well plate using CAMHB. This creates a gradient of drug concentrations.
- A positive control well (containing bacteria and broth, but no drug) and a negative control well (containing broth only) are included on each plate.
- The prepared bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear).
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and potential mechanisms involved in the evaluation of this compound, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
N-Feruloyloctopamine's Impact on p38 MAPK Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases. This guide provides a comparative overview of N-Feruloyloctopamine and other known p38 MAPK inhibitors, with a focus on their effects on p38 MAPK phosphorylation, supported by experimental data and detailed protocols.
Comparative Analysis of p38 MAPK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Type/Assay Condition |
| This compound | p38 MAPK | Data not available | Decreases phosphorylation of p38 MAPK in hepatocellular carcinoma cells. |
| SB203580 | p38α/β | 50 - 500 | Varies by isoform; a widely used research tool. |
| VX-702 | p38α | 4 - 20 | Highly selective for the p38α isoform. |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 (p38α) | Pan-p38 inhibitor with varying potency across isoforms. |
p38 MAPK Signaling Pathway and Inhibitor Action
The p38 MAPK cascade is a multi-tiered signaling pathway activated by various extracellular stimuli. Upon activation, upstream kinases phosphorylate and activate p38 MAPK, which in turn phosphorylates downstream targets, leading to a cellular response. This compound and other inhibitors typically act by interfering with the phosphorylation of p38 MAPK itself or by blocking its kinase activity.
Experimental Protocols
Accurate assessment of p38 MAPK phosphorylation is crucial for evaluating the efficacy of potential inhibitors. Western blotting is a widely used and reliable method for this purpose.
Western Blot Protocol for p38 MAPK Phosphorylation
This protocol outlines the key steps for determining the level of phosphorylated p38 MAPK in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Pre-treat cells with desired concentrations of this compound or other inhibitors for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) for a short period (e.g., 15-30 minutes) to induce phosphorylation. Include appropriate vehicle and positive controls.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated p38 as a ratio to total p38 or the housekeeping protein.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of a compound on p38 MAPK phosphorylation.
A Comparative Guide to the Biological Effects of N-Feruloyloctopamine and N-feruloyltyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring phenolic amides, N-Feruloyloctopamine and N-feruloyltyramine. Sourced from various plant species, these compounds have garnered interest for their therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, and anticancer activities. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited biological assays, and visualizes the known signaling pathways to facilitate further research and development.
Overview of Biological Activities
This compound and N-feruloyltyramine share a common structural backbone, featuring a feruloyl group amide-linked to a biogenic amine (octopamine or tyramine, respectively). This structural similarity results in some overlapping biological effects, yet subtle differences in their molecular architecture lead to distinct potencies and mechanisms of action.
-
This compound , isolated from sources like garlic skin, has demonstrated significant antioxidant and antitumor properties.[1] Its anticancer effects are notably observed in hepatocellular carcinoma, where it can inhibit cell proliferation and invasion.[1]
-
N-feruloyltyramine , found in various plants including Cannabis sativa and eggplant, is a potent antioxidant with well-documented anti-inflammatory and neuroprotective effects.[2][3] It has also been shown to inhibit the proliferation of certain cancer cells.[2]
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data for the key biological activities of this compound and N-feruloyltyramine. Direct comparison should be made with caution, as experimental conditions, such as cell lines and assay specifics, may vary between studies.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| N-trans-Feruloyloctopamine | DPPH Radical Scavenging | 94.04 ± 1.8 | [1] |
| N-trans-feruloyltyramine | DPPH Radical Scavenging | 48.0 ± 2.4 | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Source |
| N-trans-Feruloyloctopamine | Nitric Oxide (NO) Production Inhibition | Data Not Available | - | |
| N-trans-feruloyltyramine | Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglia) | 17.36 | [4] |
Note: A direct comparison of anti-inflammatory potency is currently limited by the lack of available data for this compound in a comparable nitric oxide inhibition assay.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Source |
| This compound | Huh7 | Hepatocellular Carcinoma | 1.99 mM | 48 h | [1] |
| HCCLM3 | Hepatocellular Carcinoma | 2.27 mM | 48 h | [1] | |
| N-trans-feruloyltyramine | HepG2 | Hepatocellular Carcinoma | 194 µM | 24 h | [5] |
Note: The IC50 values for anticancer activity were determined in different cell lines and under different incubation conditions, which precludes a direct comparison of potency.
Signaling Pathways
The biological effects of this compound and N-feruloyltyramine are mediated through distinct signaling pathways.
This compound has been shown to exert its antitumor effects in hepatocellular carcinoma by modulating the PI3K/Akt and p38 MAPK signaling pathways.[1] It leads to a decrease in the phosphorylation of Akt and p38 MAPK, which in turn affects downstream targets involved in cell proliferation and invasion.[1]
N-feruloyltyramine demonstrates its anti-inflammatory effects by suppressing the activation of AP-1 and the JNK signaling pathway in macrophages.[6] This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2.[6]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
This assay assesses the free radical scavenging activity of a compound.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, N-feruloyltyramine)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compounds or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank control, add 100 µL of methanol/ethanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Equipment:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
Test compounds
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
This assay measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.
-
Reagents and Equipment:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
96-well plate
-
Microplate reader (absorbance at 540 nm)
-
-
Procedure:
-
Cell Culture and Treatment: Seed macrophage or microglial cells (e.g., RAW 264.7, BV-2) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the cell culture medium.
-
Assay:
-
In a new 96-well plate, add 50 µL of the collected supernatants and 50 µL of the nitrite standards to separate wells.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Reagents and Equipment:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Equipment:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
-
Conclusion
Both this compound and N-feruloyltyramine exhibit promising biological activities that warrant further investigation. N-feruloyltyramine appears to be a more potent antioxidant based on the available DPPH assay data. While both compounds show anticancer potential, the differences in experimental models make a direct potency comparison challenging. The anti-inflammatory properties of N-feruloyltyramine are well-documented, with a clear mechanism involving the JNK/AP-1 pathway. Further studies are needed to elucidate the anti-inflammatory potential of this compound and to conduct direct comparative studies of their various biological effects under standardized conditions. This guide provides a foundational resource for researchers to design and interpret future studies on these intriguing natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin synthesis by nitric oxide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-Feruloyloctopamine: A Focused Look at its Antitubercular Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported antimicrobial activity of N-Feruloyloctopamine, with a specific focus on its potential against Mycobacterium tuberculosis. While the broader antimicrobial spectrum of this natural compound remains largely unexplored in publicly available scientific literature, its antitubercular properties warrant a closer examination. This document summarizes the existing information, provides context through comparison with established antitubercular agents, and outlines the experimental protocols necessary for further validation.
Reported Antimicrobial Activity of this compound
Comparative Analysis with Standard Antitubercular Drugs
To provide a framework for potential future evaluation of this compound, the following table presents the MIC ranges for several first- and second-line antitubercular drugs against M. tuberculosis. These values serve as a benchmark for assessing the potential efficacy of novel compounds.
| Drug | Class | MIC Range (µg/mL) against M. tuberculosis H37Rv |
| Isoniazid | First-line | 0.015 - 0.06 |
| Rifampicin | First-line | 0.06 - 0.25 |
| Ethambutol | First-line | 0.5 - 2.0 |
| Pyrazinamide | First-line | 12.5 - 100 |
| Streptomycin | First-line | 0.5 - 2.0 |
| Moxifloxacin | Second-line (Fluoroquinolone) | 0.06 - 0.5 |
| Amikacin | Second-line (Aminoglycoside) | 0.12 - 0.5 |
| Kanamycin | Second-line (Aminoglycoside) | 0.25 - 1.0 |
| Capreomycin | Second-line (Polypeptide) | 0.6 - 2.5 |
| Cycloserine | Second-line | 5 - 20 |
| Ethionamide | Second-line | 0.12 - 0.5 |
Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology employed.
Experimental Protocols for Antimicrobial Spectrum Analysis
To determine the antimicrobial spectrum of a compound like this compound, standardized in vitro susceptibility testing methods are employed. The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
1. Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
2. Preparation of the Test Compound:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of two-fold serial dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microplate. The final concentrations to be tested should cover a broad range to determine the inhibitory endpoint.
3. Inoculation and Incubation:
-
The standardized mycobacterial suspension is further diluted and added to each well of the microplate containing the serially diluted compound, as well as to positive (no drug) and negative (no bacteria) control wells.
-
The final volume in each well is typically 200 µL.
-
The microplate is sealed and incubated at 37°C for 5-7 days.
4. Addition of Alamar Blue and Reading of Results:
-
After the initial incubation period, a freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
The results are interpreted based on the color change of the Alamar Blue indicator. A blue color indicates the inhibition of bacterial growth, while a pink color indicates bacterial metabolism and growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of a test compound against Mycobacterium tuberculosis.
Workflow for MIC determination using MABA.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of published research detailing the specific signaling pathways in Mycobacterium tuberculosis that are affected by this compound. Further studies are required to elucidate its mechanism of antimicrobial action, which could involve targeting the cell wall, inhibiting essential enzymes, or disrupting other vital cellular processes.
References
N-Feruloyloctopamine: A Comparative Analysis of In Vitro Efficacy and a Look at the In Vivo Landscape
For Researchers, Scientists, and Drug Development Professionals
N-Feruloyloctopamine, a naturally occurring compound, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its documented in vitro efficacy against hepatocellular carcinoma, neuronal damage, and inflammation, alongside a comparative analysis with established alternatives for which in vivo data are available. While preclinical in vivo efficacy studies on this compound are notably limited in publicly accessible literature, this guide aims to equip researchers with the available data to inform future study designs and therapeutic development strategies.
I. Anti-Cancer Efficacy: Focus on Hepatocellular Carcinoma (HCC)
In vitro studies highlight the potential of this compound as an anti-cancer agent, particularly against hepatocellular carcinoma (HCC).
Quantitative Data Summary: this compound vs. Standard HCC Therapeutics
| Compound/Drug | Target Cell Line | Assay | Efficacy Metric (IC50) | In Vivo Efficacy (Reported) |
| This compound | Huh7 (Human HCC) | Proliferation Assay | 1.99 mM (48h)[1] | Data not available |
| This compound | HCCLM3 (Human HCC) | Proliferation Assay | 2.27 mM (48h)[1] | Data not available |
| Sorafenib | Multiple HCC cell lines | Proliferation Assay | ~2-10 µM | Tumor growth inhibition in xenograft models |
| Lenvatinib | Multiple HCC cell lines | Proliferation Assay | ~0.1-5 µM | Tumor growth inhibition in xenograft models |
Signaling Pathways and Mechanism of Action
In vitro evidence suggests that this compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, invasion, and apoptosis.[1][2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Huh7 and HCCLM3 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 50 mM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
II. Neuroprotective Efficacy
The neuroprotective potential of this compound has been explored in in vitro models of neuronal damage.
Quantitative Data Summary: this compound vs. Other Neuroprotective Agents
| Compound/Drug | Model System | Insult | Efficacy Metric | In Vivo Efficacy (Reported) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Edaravone | SH-SY5Y cells | Oxidative stress | Increased cell viability | Improved neurological scores in stroke models |
| Resveratrol | Primary neurons | Aβ-induced toxicity | Reduced neuronal apoptosis | Reduced plaque burden in Alzheimer's models |
| Curcumin | Microglia | LPS-induced inflammation | Decreased pro-inflammatory cytokines | Improved cognitive function in animal models |
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound in neuroprotection are not well-elucidated, its antioxidant properties suggest a mechanism involving the scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which are key contributors to neurodegeneration.
III. Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound are an emerging area of research.
Quantitative Data Summary: this compound vs. Standard Anti-Inflammatory Drugs
| Compound/Drug | Model System | Inflammatory Stimulus | Efficacy Metric | In Vivo Efficacy (Reported) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen | RAW 264.7 macrophages | LPS | Reduced NO production | Reduced paw edema in animal models |
| Dexamethasone | Primary immune cells | Various | Inhibition of cytokine release | Potent anti-inflammatory effects in various models |
| Diclofenac | Synoviocytes | IL-1β | Decreased PGE2 production | Reduced joint inflammation in arthritis models |
Signaling Pathways and Mechanism of Action
The anti-inflammatory mechanism of this compound is hypothesized to involve the inhibition of pro-inflammatory mediators. Based on the actions of structurally related compounds, it may modulate pathways such as NF-κB and MAPK, which are central to the inflammatory response.
Conclusion
This compound demonstrates promising in vitro efficacy as an anti-cancer agent against hepatocellular carcinoma, with defined effects on key signaling pathways. Its potential as a neuroprotective and anti-inflammatory agent warrants further investigation. A significant gap exists in the literature regarding the in vivo efficacy of this compound. The data presented here for established alternatives underscore the importance of translating in vitro findings to preclinical animal models to validate therapeutic potential. Future research should prioritize in vivo studies to determine the bioavailability, safety, and efficacy of this compound, which will be critical for its potential translation into a clinically viable therapeutic agent.
References
Unveiling the Pro-Apoptotic Potential of N-Feruloyloctopamine in Liver Cancer Cells: A Comparative Analysis
For Immediate Release
Shanghai, China – December 29, 2025 – A comprehensive analysis of published findings confirms the ability of N-Feruloyloctopamine (FO), a natural compound, to induce programmed cell death, or apoptosis, in hepatocellular carcinoma (HCC) cells. This guide provides a comparative overview of FO's efficacy against other natural compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound has emerged as a compound of interest for its potential anticancer properties.[1][2] Studies have demonstrated its ability to inhibit the proliferation of liver cancer cells and trigger apoptosis, a crucial mechanism for eliminating cancerous cells. This guide synthesizes available data to offer a clear comparison of FO with other well-researched natural compounds known to induce apoptosis in HCC: curcumin, resveratrol, and quercetin.
Comparative Efficacy in Inducing Apoptosis
The effectiveness of a compound in inducing apoptosis is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies a more potent compound. The following table summarizes the IC50 values for this compound and its alternatives in various HCC cell lines.
| Compound | Cell Line | IC50 Value | Treatment Duration |
| This compound (FO) | Huh7 | 1.99 mM | 48 hours |
| HCCLM3 | 2.27 mM | 48 hours | |
| Curcumin | HepG2 | 30.86 µM | 48 hours |
| PLC/PRF/5 | 25.08 µM | 48 hours | |
| Huh-7 | 4.0 µg/mL | 48 hours | |
| Resveratrol | HepG2 | 57.4 µM | 24 hours |
| HepG2 | 32.33 µM | 48 hours | |
| Hep3B | 113.5 µM | 48 hours | |
| Huh-7 | 22.4 µg/mL | Not Specified | |
| Quercetin | SMMC7721 | 21.0 µM | 48 hours |
| HepG2 | 34.0 µM | 48 hours |
| Compound | Cell Line | Concentration | Apoptotic Cell Percentage (%) |
| Curcumin | HepG2 | 20 µM | 18.0% |
| 40 µM | 24.7% | ||
| 60 µM | 86.9% | ||
| Resveratrol | HepG2 | 20 µM | 1.5-fold increase |
| 40 µM | 3.2-fold increase | ||
| 80 µM | 5.2-fold increase | ||
| Hep3B | 20 µM | 1.8-fold increase | |
| 40 µM | 3.8-fold increase | ||
| 80 µM | 7.8-fold increase | ||
| Quercetin | HepG2 | 10 µM | 9.25% (Early + Late) |
| 20 µM | 15.15% (Early + Late) | ||
| 30 µM | 29.9% (Early + Late) |
Unraveling the Molecular Mechanisms: Signaling Pathways
The induction of apoptosis is a complex process involving various signaling pathways. This compound is reported to exert its pro-apoptotic effects by modulating the PI3K-AKT and MAPK signaling pathways.[2] It upregulates the expression of several pro-apoptotic genes, including BBC3 (PUMA), DDIT3, CDKN1A, and NOXA, which are key players in the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is heavily regulated by the Bcl-2 family of proteins.
The alternatives—curcumin, resveratrol, and quercetin—also engage the intrinsic apoptotic pathway, often leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Signaling pathways of this compound and alternatives in apoptosis.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
Annexin V/PI Apoptosis Assay via Flow Cytometry
This protocol is a standard procedure for quantifying apoptosis.
Workflow:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Seeding and Treatment: Plate cells at a suitable density and treat with the compound of interest at various concentrations for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.
Workflow:
References
A Head-to-Head Comparison of N-Feruloyloctopamine Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of N-Feruloyloctopamine, a bioactive phenolic amide with significant therapeutic potential, is a critical first step. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for laboratory and industrial applications. We will delve into conventional methods like maceration and Soxhlet extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Quantitative Comparison of Extraction Methods
The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. While direct comparative studies on this compound are limited, data from studies on structurally similar phenolic amides and total phenolic content provide valuable insights into the relative performance of these techniques.
| Extraction Technique | Typical Solvent(s) | Temperature Range (°C) | Time | Key Advantages | Key Disadvantages |
| Maceration | Methanol, Ethanol | Room Temperature | 24 - 72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent volume. |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | 6 - 24 hours | Continuous extraction, higher yield than maceration. | Time-consuming, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60°C | 20 - 60 minutes | Reduced extraction time, lower solvent consumption, improved yield. | Localized high temperatures can degrade some compounds. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 100°C | 2 - 30 minutes | Very short extraction time, high efficiency, reduced solvent use. | Potential for localized overheating, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with co-solvents like ethanol) | 35 - 60°C | 1 - 4 hours | "Green" solvent, high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Note: The yields of this compound are influenced by numerous factors including the plant source, the part of the plant used, and the precise experimental conditions. The data for UAE, MAE, and SFE are often reported for total phenolic content as a proxy for the extraction efficiency of specific phenolic compounds like this compound. General findings suggest that for phenolic compounds, MAE often produces the highest yields, followed by UAE, and then SFE.[1]
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of phenolic amides and can be adapted for this compound.
Maceration
-
Sample Preparation: Dry the plant material (e.g., garlic skin) at 40-50°C and grind it into a fine powder.
-
Extraction: Submerge the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Incubation: Agitate the mixture periodically at room temperature for 24 to 72 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris and concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered material in an extraction vessel with a suitable solvent (e.g., 70% ethanol).
-
Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for 20-60 minutes. Maintain a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: Filter and concentrate the extract as described above.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered material in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% methanol).
-
Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 2-10 minutes) at a controlled temperature.
-
Filtration and Concentration: Allow the mixture to cool, then filter and concentrate the extract.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare and pack the powdered plant material into the extraction vessel.
-
Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C). Pass the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol may be added to enhance the extraction of polar compounds.
-
Separation: Depressurize the fluid, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: Collect the this compound-rich extract.
Mandatory Visualizations
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
A Comparative Guide to the Bioactivity of N-cis-Feruloyloctopamine and N-trans-Feruloyloctopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-cis-feruloyloctopamine and N-trans-feruloyloctopamine. A comprehensive review of the current scientific literature reveals a significant disparity in the available data, with extensive research focusing on the trans-isomer, while the bioactivity of the cis-isomer remains largely uninvestigated. This document summarizes the known biological effects of N-trans-feruloyloctopamine, presents supporting experimental data and methodologies, and highlights the current knowledge gap regarding its cis-counterpart, thereby underscoring a potential area for future research.
Overview of Known Bioactivities
N-trans-feruloyloctopamine, a naturally occurring phenolic amide, has demonstrated notable antioxidant and antitumor properties.[1] Research has primarily focused on its potential as a therapeutic agent in hepatocellular carcinoma (HCC).[1][2] In contrast, there is a conspicuous absence of studies investigating the biological activities of N-cis-feruloyloctopamine, preventing a direct comparative analysis at this time.
Quantitative Bioactivity Data: N-trans-Feruloyloctopamine
The cytotoxic effects of N-trans-feruloyloctopamine have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half, are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Huh7 | Hepatocellular Carcinoma | 1990 | 48 | [1] |
| HCCLM3 | Hepatocellular Carcinoma | 2270 | 48 | [1] |
Mechanistic Insights: Signaling Pathways Modulated by N-trans-Feruloyloctopamine
N-trans-feruloyloctopamine has been shown to exert its antitumor effects by modulating key intracellular signaling pathways, specifically the PI3K/Akt and p38 MAPK pathways.[1] These pathways are critical regulators of cell proliferation, survival, and invasion.
Below are diagrams illustrating the general structure of these signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol Details:
-
Cell Culture: Human hepatocellular carcinoma cell lines (Huh7 and HCCLM3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: N-trans-feruloyloctopamine is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The cells are then treated with various concentrations of the compound (typically ranging from 0.1 to 50 µM) for 48 hours. A control group is treated with DMSO alone.
-
MTT Reagent: After the incubation period, 20 µL of MTT (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly indicates that N-trans-feruloyloctopamine is a bioactive compound with significant antitumor and antioxidant properties. Its mechanism of action appears to be linked to the modulation of the PI3K/Akt and p38 MAPK signaling pathways.
Crucially, this guide highlights a significant void in the current research landscape concerning N-cis-feruloyloctopamine. The absence of any published data on its bioactivity prevents a direct comparison with its trans-isomer. Given that stereochemistry can profoundly influence the biological activity of a compound, the investigation of N-cis-feruloyloctopamine represents a promising and unexplored avenue of research. Future studies should aim to synthesize and characterize N-cis-feruloyloctopamine and subsequently evaluate its cytotoxic, antioxidant, and other biological activities in parallel with its trans-isomer. Such comparative studies are essential for a comprehensive understanding of the structure-activity relationship of feruloyloctopamine isomers and for the potential identification of a more potent therapeutic agent.
References
Safety Operating Guide
Prudent Disposal of N-Feruloyloctopamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Feruloyloctopamine. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care and precaution afforded to all laboratory chemicals.[1]
Chemical and Physical Properties
A fundamental understanding of a compound's properties is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C18H19NO5 | PubChem[2][3] |
| Molecular Weight | 329.35 g/mol | BioCrick MSDS[1] |
| Physical State | Solid | Human Metabolome Database[2] |
| Melting Point | 164 - 165 °C | Human Metabolome Database[2] |
| Purity (Typical) | >97% | BioCrick MSDS[1] |
Hazard Identification and Safety Precautions
According to available safety data, this compound is not classified for physical, health, or environmental hazards.[1] However, in the absence of comprehensive toxicological data, it is prudent to handle this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a laboratory coat. For larger spills, impervious clothing may be necessary.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.
Experimental Protocol: Disposal of this compound Waste
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste (e.g., solutions containing this compound).
-
-
Solid Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, leak-proof container with a secure lid.
-
The container should be made of a material compatible with the compound (e.g., high-density polyethylene).
-
Affix a "Hazardous Waste" label (or your institution's equivalent) to the container.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a sealable, shatter-resistant container.
-
The container must have a tight-fitting screw cap.
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
Label the container with a "Hazardous Waste" label.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Follow your institution's guidelines for the maximum allowable time for waste accumulation.
-
-
Disposal Request:
-
Once the waste container is full or the maximum accumulation time has been reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a significant amount of dust, evacuate the area and contact your institution's emergency response team.
-
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop up the material to avoid creating dust.[1]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, methanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
